2-(2-Methoxyphenyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRDQQWHCNKVAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394254 | |
| Record name | 2-(2-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103857-96-1 | |
| Record name | 2-(2-methoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Asymmetric Synthesis of (S)-2-(2-Methoxyphenyl)pyrrolidine
This technical guide provides a comprehensive overview and a detailed experimental protocol for the asymmetric synthesis of (S)-2-(2-Methoxyphenyl)pyrrolidine, a valuable chiral building block in pharmaceutical and agrochemical research. The synthesis is based on a highly diastereoselective addition of a Grignard reagent to a chiral γ-chlorinated N-tert-butanesulfinyl imine, followed by cyclization and removal of the chiral auxiliary.
Introduction
Chiral 2-arylpyrrolidines are significant structural motifs found in a wide range of biologically active compounds and are crucial intermediates in the development of new therapeutic agents. The precise control of stereochemistry at the C2 position of the pyrrolidine ring is often critical for pharmacological activity. This guide details a robust and highly stereoselective method for the preparation of the (S)-enantiomer of 2-(2-methoxyphenyl)pyrrolidine.
The described synthetic strategy employs a chiral sulfinamide auxiliary to direct the stereochemical outcome of the key bond-forming step. This approach is known for its high yields and excellent enantioselectivities across a range of substrates.[1][2]
Synthetic Pathway Overview
The synthesis of (S)-2-(2-Methoxyphenyl)pyrrolidine is accomplished via a three-step sequence starting from commercially available 4-chlorobutanal and (R)-tert-butanesulfinamide. The key steps are:
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Formation of the Chiral N-sulfinyl Imine: Condensation of 4-chlorobutanal with (R)-tert-butanesulfinamide.
-
Diastereoselective Grignard Addition: Reaction of the N-sulfinyl imine with 2-methoxyphenylmagnesium bromide.
-
Cyclization and Deprotection: In-situ cyclization to the N-sulfinyl pyrrolidine followed by acidic removal of the tert-butanesulfinyl group to yield the final product.
Caption: Synthetic pathway for (S)-2-(2-Methoxyphenyl)pyrrolidine.
Quantitative Data Summary
The following table summarizes representative yields and diastereoselectivities for the synthesis of various 2-arylpyrrolidines using the described method. These data illustrate the general efficacy of the synthetic protocol.
| Entry | Aryl Group | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 85 | >99:1 |
| 2 | 4-Methoxyphenyl | 82 | >99:1 |
| 3 | 4-Chlorophenyl | 84 | >99:1 |
| 4 | 2-Thienyl | 78 | >99:1 |
| 5 | 2-Naphthyl | 80 | >99:1 |
Data are representative of the synthesis of analogous 2-arylpyrrolidines as reported in the literature.[1][2]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of (S)-2-(2-Methoxyphenyl)pyrrolidine.
Caption: Experimental workflow for the synthesis.
Materials and Reagents:
-
4-Chlorobutanal
-
(R)-tert-Butanesulfinamide
-
Anhydrous Copper (II) Sulfate (CuSO₄)
-
Titanium (IV) Ethoxide (Ti(OEt)₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methoxyphenylmagnesium bromide (in THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl) in Dioxane
-
Sodium Hydroxide (NaOH)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite
-
Silica Gel for column chromatography
Procedure:
Step 1: Synthesis of (R,E)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide
-
To a stirred suspension of anhydrous CuSO₄ (2.0 equiv.) and (R)-tert-butanesulfinamide (1.0 equiv.) in anhydrous CH₂Cl₂ (5 mL/mmol) is added 4-chlorobutanal (1.2 equiv.) and Ti(OEt)₄ (2.0 equiv.).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then filtered through a pad of Celite, and the filter cake is washed with CH₂Cl₂.
-
The combined filtrate is concentrated under reduced pressure to afford the crude N-sulfinyl imine, which is used in the next step without further purification.
Step 2: Synthesis of (R)-N-((S)-2-(2-methoxyphenyl)pyrrolidin-1-yl)-2-methylpropane-2-sulfinamide
-
The crude N-sulfinyl imine from the previous step is dissolved in anhydrous THF (10 mL/mmol) and cooled to -48 °C in a dry ice/acetone bath.
-
A solution of 2-methoxyphenylmagnesium bromide (2.0 equiv.) in THF is added dropwise to the cooled imine solution over 20 minutes.
-
The reaction mixture is stirred at -48 °C for 3 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature and stirred vigorously for 12 hours to promote cyclization.
-
The aqueous layer is extracted with EtOAc (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-sulfinyl pyrrolidine.
Step 3: Synthesis of (S)-2-(2-Methoxyphenyl)pyrrolidine
-
The crude N-sulfinyl pyrrolidine is dissolved in MeOH (5 mL/mmol).
-
A solution of HCl in dioxane (4 M, 3.0 equiv.) is added, and the mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water, and the aqueous solution is basified to pH > 12 with a 2 M NaOH solution.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford pure (S)-2-(2-Methoxyphenyl)pyrrolidine.
Conclusion
The described protocol provides a reliable and highly stereoselective method for the synthesis of (S)-2-(2-Methoxyphenyl)pyrrolidine. The use of a chiral tert-butanesulfinamide auxiliary ensures excellent control over the stereochemistry of the final product. This methodology is general and can be applied to the synthesis of a variety of other enantioenriched 2-arylpyrrolidines, making it a valuable tool for researchers in drug discovery and development.[1][2][3]
References
- 1. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Physical and chemical properties of 2-(2-Methoxyphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the organic compound 2-(2-Methoxyphenyl)pyrrolidine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes predicted data and information on closely related analogs to provide a broader context for researchers.
Chemical Identity and Physical Properties
This compound, also known as 2-(o-anisyl)pyrrolidine, is a heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a 2-methoxyphenyl group. Its chemical structure consists of a saturated five-membered nitrogen-containing ring attached to a benzene ring bearing a methoxy group at the ortho position.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 2-(3-Methoxyphenyl)pyrrolidine (Isomer) | 2-(4-Methoxyphenyl)pyrrolidine (Isomer) | 2-(4-Methoxyphenyl)pyrrolidine HCl |
| Molecular Formula | C₁₁H₁₅NO[1] | C₁₁H₁₅NO[2] | C₁₁H₁₅NO[3] | C₁₁H₁₆ClNO[4] |
| Molecular Weight | 177.24 g/mol [1] | 177.24 g/mol [2] | 177.24 g/mol [3] | 213.7 g/mol [4] |
| CAS Number | 119952-63-3 | 103861-77-4[2] | 74190-66-2[3] | 1049740-97-7[4] |
| Appearance | Not specified | Not specified | Not specified | White crystalline powder[4] |
| Melting Point | Not available | Not available | Not available | 175-178 °C[4] |
| Boiling Point | Not available | 280 °C (predicted)[2] | Not available | Not available |
| Density | Not available | 1.024 g/cm³ (predicted)[2] | Not available | Not available |
| Solubility | Not specified | Not specified | Not specified | Moderate aqueous solubility[4] |
| pKa | Not available | Not available | Not available | Not available |
| logP (predicted) | 1.8[1] | Not available | 1.8[3] | ~1.8[4] |
Note: Data for isomers and salts are provided for comparative purposes. "Not available" indicates that experimental data was not found in the searched literature. Predicted values are based on computational models.
Spectroscopic Data
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 178.12265 | 139.0 |
| [M+Na]⁺ | 200.10459 | 145.3 |
| [M-H]⁻ | 176.10809 | 142.6 |
| [M+NH₄]⁺ | 195.14919 | 158.7 |
| [M+K]⁺ | 216.07853 | 142.3 |
| [M+H-H₂O]⁺ | 160.11263 | 132.0 |
| [M+HCOO]⁻ | 222.11357 | 159.7 |
| [M+CH₃COO]⁻ | 236.12922 | 176.8 |
| [M+Na-2H]⁻ | 198.09004 | 142.9 |
| [M]⁺ | 177.11482 | 135.4 |
| [M]⁻ | 177.11592 | 135.4 |
| Data sourced from PubChemLite.[1] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found, general methods for the asymmetric synthesis of 2-arylpyrrolidines have been described in the literature. These methods can likely be adapted for the synthesis of the target compound.
One such approach involves the enantioselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines. This method, upon treatment with a reducing agent like superbogus, followed by acid deprotection, yields (S)- and (R)-2-arylpyrrolidines with high enantiomeric excess[5]. Another general and efficient method for preparing both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines involves the highly diastereoselective addition of various Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine[1][4].
A logical workflow for the synthesis of this compound based on these general methods is outlined below.
Caption: General synthetic workflow for 2-arylpyrrolidines.
Potential Biological Activity and Signaling Pathways
Specific pharmacological studies on this compound are scarce in the reviewed literature. However, the pyrrolidine scaffold is a common motif in many biologically active compounds, and derivatives have been explored for a wide range of therapeutic applications.
The broader class of arylcyclohexylamines, which share some structural similarities, are known to interact with various central nervous system targets, including NMDA receptors, dopamine transporters, and opioid receptors. These interactions can lead to anesthetic, analgesic, and stimulant effects[6].
Furthermore, various substituted pyrrolidines have been investigated for their potential to modulate signaling pathways involved in inflammation and cellular stress responses. For instance, some pyrrolidine derivatives have been shown to inhibit Toll-like receptor (TLR) signaling pathways, which play a crucial role in the innate immune system. Other related compounds have been found to activate the Nrf-2 signaling pathway, a key regulator of cellular antioxidant responses.
The potential for this compound to interact with these or other signaling pathways remains an area for future investigation. A conceptual diagram illustrating a potential, though unconfirmed, interaction with a generic signaling pathway is presented below.
Caption: Hypothetical signaling pathway interaction.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the public domain. Researchers interested in working with this compound would need to adapt general procedures for the synthesis of 2-arylpyrrolidines, such as those mentioned in Section 3.
General Experimental Workflow for Synthesis and Purification:
Caption: General experimental workflow for synthesis and purification.
Purification would likely involve standard techniques such as column chromatography on silica gel. Characterization would then be carried out using a suite of analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the final product.
Conclusion
This compound is a compound of interest with potential applications in medicinal chemistry and drug development, given the prevalence of the pyrrolidine scaffold in bioactive molecules. However, there is a notable lack of comprehensive experimental data regarding its physical, chemical, and pharmacological properties. This guide has compiled the available information, including predicted data and knowledge from related compounds, to serve as a foundational resource for researchers. Further experimental investigation is required to fully characterize this compound and explore its therapeutic potential.
References
- 1. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 2. 2-(3-Methoxyphenyl)pyrrolidine | C11H15NO - BuyersGuideChem [buyersguidechem.com]
- 3. 2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-methoxyphenyl)pyrrolidine hydrochloride; CAS No.: 1049740-97-7 [chemshuttle.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
2-(2-Methoxyphenyl)pyrrolidine CAS number and supplier
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)pyrrolidine, a heterocyclic organic compound. Due to the limited publicly available data specific to this molecule, this document summarizes its fundamental chemical properties, identifies commercial suppliers, and extrapolates potential areas of scientific interest based on the broader pharmacology of the pyrrolidine scaffold. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development by highlighting its chemical characteristics and suggesting potential avenues for future investigation.
Chemical Identity and Properties
This compound is a substituted pyrrolidine derivative. The core structure consists of a five-membered nitrogen-containing ring (pyrrolidine) attached to a methoxy-substituted phenyl group at the 2-position.
Table 1: Physicochemical Data for this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound HCl |
| CAS Number | 103857-96-1[1][2][3] | 111953-46-9[4] |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₆ClNO[4] |
| Molecular Weight | 177.24 g/mol | 213.70 g/mol [4] |
| Appearance | Not specified | Not specified |
| Purity | Typically ≥97% | Typically ≥97%[4] |
| Storage | Room temperature[4] | Room temperature[4] |
Commercial Availability
This compound and its hydrochloride salt are available from several chemical suppliers, catering primarily to the research and development market.
Table 2: Sourcing Information for this compound
| Supplier | Product Form | Purity | Contact Information |
| Sigma-Aldrich | Free Base | Not specified | --INVALID-LINK--[1] |
| Parchem | Free Base | Not specified | --INVALID-LINK--[2][3] |
| Acrotein ChemBio Inc. | HCl Salt | 97% | --INVALID-LINK--[4] |
| Santa Cruz Biotechnology, Inc. | HCl Salt | Not specified | --INVALID-LINK-- |
| CP Lab Safety | (R)-enantiomer, Free Base | 98% | --INVALID-LINK-- |
Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.
Potential Pharmacological Significance and Areas for Investigation
While direct experimental data on the biological activity of this compound is scarce in peer-reviewed literature, the pyrrolidine moiety is a well-established scaffold in medicinal chemistry, present in numerous biologically active compounds. The structural features of this compound suggest potential interactions with various biological targets.
Neurological Targets
The pyrrolidine ring is a core component of several compounds targeting the central nervous system. For instance, derivatives of pyrrolidine are known to act as ligands for various receptors, including dopamine and opioid receptors. The methoxyphenyl group can also influence receptor affinity and selectivity.
Hypothetical Signaling Pathway Exploration:
Given the structural similarities to known psychoactive compounds, one could hypothesize its potential interaction with dopaminergic or serotonergic pathways. For example, if it were to act as a dopamine reuptake inhibitor, it would increase the concentration of dopamine in the synaptic cleft, leading to enhanced downstream signaling.
Caption: Hypothetical interaction of this compound with the dopaminergic synapse.
Asymmetric Synthesis and Catalysis
Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. The stereocenter at the 2-position of the pyrrolidine ring can provide a chiral environment for stereoselective transformations. Future research could explore the catalytic activity of enantiomerically pure forms of this compound in various organic reactions.
Experimental Protocols: A General Framework
General Synthetic Workflow
The synthesis of 2-substituted pyrrolidines can be achieved through various established methods. A common approach involves the cyclization of a suitable precursor.
Caption: A generalized workflow for the synthesis of this compound.
Biological Screening Workflow
To investigate the potential biological activities of this compound, a tiered screening approach is recommended.
Caption: A proposed workflow for the biological evaluation of this compound.
Conclusion and Future Directions
This compound is a readily accessible chemical entity with potential for further scientific exploration. While direct biological data is currently lacking, its structural features suggest that it could be a valuable building block for the synthesis of novel compounds with interesting pharmacological properties, particularly in the area of neuroscience. Future research should focus on the enantioselective synthesis of this compound and a systematic evaluation of its biological activity against a panel of relevant molecular targets. Such studies will be crucial in unlocking the full potential of this and related pyrrolidine derivatives in drug discovery and development.
References
- 1. Ethers | CymitQuimica [cymitquimica.com]
- 2. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 3. parchem.com [parchem.com]
- 4. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 2-(2-Methoxyphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of the compound 2-(2-Methoxyphenyl)pyrrolidine. Due to the limited availability of complete, experimentally verified public data for this specific molecule, this document presents a combination of predicted data, analysis of analogous compounds, and standardized experimental protocols. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by offering insights into the structural elucidation of this and related compounds.
Introduction
This compound is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a pyrrolidine ring attached to a methoxy-substituted phenyl group, makes it a potential scaffold for the development of novel therapeutic agents. Accurate and detailed spectroscopic data are paramount for the unequivocal identification, purity assessment, and structural analysis of such compounds. This guide focuses on the key spectroscopic techniques used for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 1: Predicted Mass Spectrometry Data for this compound [1]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 178.1226 |
| [M+Na]⁺ | 200.1045 |
| [M-H]⁻ | 176.1080 |
| [M]⁺ | 177.1148 |
M refers to the parent molecule, C₁₁H₁₅NO, with a monoisotopic mass of 177.1154 u.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the pyrrolidine ring.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | 6.8 - 7.3 | Multiplet | 4H |
| Methoxyphenyl CH | ~4.5 - 4.8 | Triplet/Multiplet | 1H |
| Methoxy (OCH₃) | ~3.8 | Singlet | 3H |
| Pyrrolidine CH₂ (α to N) | ~3.0 - 3.4 | Multiplet | 2H |
| Pyrrolidine CH₂ (β, γ) | ~1.7 - 2.2 | Multiplet | 4H |
| Pyrrolidine NH | Broad singlet | Broad Singlet | 1H |
Note: These are estimated values. Actual chemical shifts and multiplicities can vary depending on the solvent and experimental conditions.
The carbon-13 NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Aromatic C-O | ~155 - 160 |
| Aromatic C-H | ~110 - 130 |
| Aromatic C (quaternary) | ~130 - 140 |
| Methoxyphenyl CH | ~60 - 65 |
| Methoxy (OCH₃) | ~55 |
| Pyrrolidine CH₂ (α to N) | ~45 - 50 |
| Pyrrolidine CH₂ (β, γ) | ~25 - 35 |
Note: These are estimated values based on typical chemical shifts for similar functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Table 4: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (ether) | 1000 - 1300 | Strong |
| C-N Stretch (amine) | 1020 - 1250 | Medium |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
Mass Spectrometry (MS)
A high-resolution mass spectrum can be obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then infused into the ESI source. Data can be acquired in both positive and negative ion modes to observe different adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). For ¹H NMR, standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer relaxation delay.
Infrared (IR) Spectroscopy
IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk. Alternatively, an attenuated total reflectance (ATR) accessory can be used for both liquid and solid samples, which requires minimal sample preparation. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and data interpretation.
Conclusion
This technical guide has provided an overview of the key spectroscopic data for this compound. While a complete, experimentally verified public dataset is not currently available, the presented predicted data, analysis of expected spectral features, and general experimental protocols offer a solid foundation for researchers working with this compound. The combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy is essential for the unambiguous structural confirmation and characterization of this compound and its derivatives. It is recommended that researchers undertaking the synthesis of this compound perform a full suite of spectroscopic analyses to confirm its identity and purity.
References
The Emergence of 2-(2-Methoxyphenyl)pyrrolidine in Asymmetric Organocatalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has witnessed exponential growth, offering a powerful and sustainable alternative to traditional metal-based catalysis for the synthesis of chiral molecules. Within this domain, chiral pyrrolidine derivatives have established themselves as a privileged scaffold, capable of inducing high stereoselectivity in a wide array of chemical transformations. This technical guide delves into the core mechanistic principles of 2-(2-methoxyphenyl)pyrrolidine as a promising organocatalyst, providing insights into its mode of action, potential applications, and the underlying principles that govern its catalytic prowess. While specific quantitative data for this particular catalyst remains an emerging area of research, this guide will draw upon the well-established principles of related 2-arylpyrrolidine catalysts to provide a comprehensive overview for researchers and professionals in drug development.
Core Principles of 2-Arylpyrrolidine Organocatalysis
The catalytic activity of 2-substituted pyrrolidines, including the 2-(2-methoxyphenyl) derivative, primarily revolves around two key activation modes: enamine catalysis and iminium ion catalysis . These mechanisms transiently convert carbonyl compounds into more reactive intermediates, facilitating a range of enantioselective transformations.
Enamine Catalysis
In enamine catalysis, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound (typically an aldehyde or a ketone) to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the subsequent attack of an electrophile to one face of the enamine, thereby controlling the stereochemical outcome of the reaction. The 2-aryl substituent plays a crucial role in sterically shielding one face of the enamine, enhancing enantioselectivity.
Iminium Ion Catalysis
Conversely, in iminium ion catalysis, the pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form an iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it towards nucleophilic attack. The chiral environment provided by the catalyst directs the approach of the nucleophile, again leading to a highly enantioselective outcome.
Mechanistic Pathways in Action
The general catalytic cycles for enamine and iminium ion catalysis mediated by a chiral pyrrolidine catalyst are depicted below. The 2-(2-methoxyphenyl) group is anticipated to play a significant role in establishing the steric environment that dictates the facial selectivity of these reactions.
Key Asymmetric Reactions and Performance Data of Related Catalysts
While specific data for this compound is limited in publicly available literature, the performance of structurally similar 2-arylpyrrolidine and diarylprolinol ether catalysts in key asymmetric reactions provides a strong indication of its potential.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a cornerstone of carbon-carbon bond formation. Organocatalyzed asymmetric Michael additions often exhibit high yields and excellent stereoselectivities. The data presented below is for representative pyrrolidine-based catalysts in the Michael addition of aldehydes to nitroolefins, a common benchmark reaction.
| Catalyst Type | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Diarylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | Toluene | 25 | 95 | 95:5 | 99 |
| Prolinamide | Butanal | (E)-Nitropent-1-ene | CH₂Cl₂ | 0 | 92 | 90:10 | 97 |
| Pyrrolidine Sulfonamide | Cyclohexanecarbaldehyde | trans-β-Nitrostyrene | Dioxane | RT | 98 | >99:1 | 98 |
Note: This table presents representative data for related pyrrolidine catalysts to illustrate typical performance and is not specific to this compound.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental tool for the construction of β-hydroxy carbonyl motifs, which are prevalent in many natural products and pharmaceuticals. Organocatalytic asymmetric aldol reactions have been extensively studied, with pyrrolidine-based catalysts demonstrating remarkable efficacy.
| Catalyst Type | Ketone | Aldehyde | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | RT | 95 | 95:5 | 96 |
| Diarylprolinol Silyl Ether | Acetone | Benzaldehyde | Neat | -20 | 85 | 19:1 | 98 |
| Prolinamide | Cyclopentanone | 4-Chlorobenzaldehyde | Toluene | 0 | 90 | 92:8 | 95 |
Note: This table presents representative data for related pyrrolidine catalysts to illustrate typical performance and is not specific to this compound.
Experimental Protocols: A General Framework
The following are generalized experimental protocols for asymmetric Michael additions and aldol reactions, which can be adapted for use with this compound, subject to optimization.
General Protocol for Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
-
To a stirred solution of the nitroolefin (1.0 equiv) and the chiral pyrrolidine catalyst (0.1 equiv) in an appropriate solvent (e.g., toluene, CH₂Cl₂) at the desired temperature (e.g., 0 °C to room temperature), is added the aldehyde (2.0 equiv).
-
The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or ¹H NMR analysis of the purified product.
General Protocol for Asymmetric Aldol Reaction
-
To a stirred solution of the aldehyde (1.0 equiv) and the chiral pyrrolidine catalyst (0.1 equiv) in a suitable solvent (e.g., DMSO, neat) is added the ketone (5.0-10.0 equiv).
-
The reaction mixture is stirred at the appropriate temperature (e.g., -20 °C to room temperature) for the required duration.
-
Reaction progress is monitored by TLC.
-
Once the reaction is complete, it is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or ¹H NMR analysis.
Conclusion and Future Outlook
This compound represents a promising scaffold for the development of novel organocatalysts. Based on the well-established principles of related 2-arylpyrrolidine systems, it is anticipated to be an effective catalyst for a variety of asymmetric transformations, including Michael additions and aldol reactions. The methoxy substituent on the phenyl ring may offer unique electronic and steric properties that could be exploited to achieve high levels of stereocontrol.
Further research is required to fully elucidate the catalytic potential of this compound, including the systematic evaluation of its performance in a broad range of reactions, detailed mechanistic studies, and the development of efficient synthetic routes to its enantiomerically pure forms. Such investigations will undoubtedly contribute to the expanding toolkit of organocatalysis and pave the way for new applications in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.
The Evolution of Aryl-Pyrrolidine Catalysts: A Technical Guide to Their Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
The advent of asymmetric organocatalysis has revolutionized the field of organic synthesis, providing a powerful and often more sustainable alternative to traditional metal-based catalysts. Within this domain, aryl-pyrrolidine derivatives have emerged as a cornerstone, enabling a wide array of stereoselective transformations with remarkable efficiency and precision. This technical guide provides an in-depth exploration of the discovery, history, and application of these pivotal catalysts, offering detailed experimental protocols and a comparative analysis of their performance.
A Historical Perspective: From Proline to Advanced Catalyst Scaffolds
The story of aryl-pyrrolidine catalysts begins with the pioneering work on L-proline as a simple yet effective organocatalyst. In the early 1970s, initial reports by groups at Schering AG and Hoffmann-La Roche laid the groundwork for what would become a renaissance in the field.[1] These early studies demonstrated the potential of proline to catalyze asymmetric aldol reactions, though the full scope and significance of this discovery were not immediately appreciated.[1]
A significant leap forward came in 2000 with the independent work of David MacMillan and Benjamin List, for which they were awarded the Nobel Prize in Chemistry in 2021.[2] MacMillan's group developed chiral imidazolidinone organocatalysts, which operate through the formation of an iminium ion intermediate.[3][4] This activation strategy effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) of α,β-unsaturated aldehydes, enhancing their reactivity in a variety of transformations, including the first highly enantioselective organocatalytic Diels-Alder reaction.[3][5]
Contemporaneously, the groups of Karl Anker Jørgensen and Yujiro Hayashi independently developed another powerful class of aryl-pyrrolidine catalysts: diarylprolinol silyl ethers.[6] These catalysts, often referred to as Jørgensen-Hayashi catalysts, are particularly effective in enamine-mediated reactions.[6] The silylation of the prolinol hydroxyl group was found to dramatically improve catalytic activity.[7] These catalysts have proven to be highly versatile, promoting a wide range of asymmetric reactions with excellent stereocontrol.[6]
Core Catalyst Architectures and Their Synthesis
The two most prominent classes of aryl-pyrrolidine catalysts are the MacMillan imidazolidinones and the Jørgensen-Hayashi diarylprolinol silyl ethers.
MacMillan Imidazolidinone Catalysts
These catalysts are characterized by a chiral imidazolidinone core. A general and convenient method for their preparation involves the condensation of an α-amino amide with a carbonyl compound in the presence of a Lewis acid catalyst, such as Yb(OTf)₃.[1]
Experimental Protocol: Synthesis of a First-Generation MacMillan Catalyst
A representative synthesis involves the reaction of (S)-phenylalanine methyl ester hydrochloride with methylamine to form the corresponding amide. This amide is then cyclized with an aldehyde in the presence of a catalytic amount of acid to yield the imidazolidinone.[1]
-
Step 1: Amide Formation: (S)-phenylalanine methyl ester hydrochloride is treated with an excess of methylamine.
-
Step 2: Cyclization: The resulting amide is refluxed with a carbonyl compound (e.g., formaldehyde) in a solvent like chloroform with a catalytic amount of Yb(OTf)₃ (1 mol%).[1]
Jørgensen-Hayashi Diarylprolinol Silyl Ether Catalysts
These catalysts are synthesized from (S)-proline. The synthesis involves the addition of a Grignard reagent to an N-protected proline ester, followed by silylation of the resulting diarylprolinol.
Experimental Protocol: Synthesis of (S)-Diphenylprolinol Trimethylsilyl Ether
This procedure is adapted from a reliable method published in Organic Syntheses.[2][8]
-
Step 1: Synthesis of (S)-Diphenylprolinol: A solution of N-Boc-L-proline methyl ester in THF is added dropwise to a solution of phenylmagnesium bromide in THF.[8] After reaction and workup, the Boc group is removed.
-
Step 2: Silylation: The resulting (S)-diphenylprolinol is dissolved in dichloromethane and cooled to -78 °C. Triethylamine and then trimethylsilyl trifluoromethanesulfonate are added.[2][8] The reaction is allowed to warm, followed by an aqueous workup and purification by column chromatography to yield the desired silyl ether.[2][8]
Reaction Mechanisms: Iminium and Enamine Catalysis
The versatility of aryl-pyrrolidine catalysts stems from their ability to operate through two distinct, yet complementary, activation modes: iminium and enamine catalysis.
Iminium Catalysis
In this pathway, the secondary amine of the catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO of the carbonyl compound, activating it towards nucleophilic attack. This mode of activation is central to the function of MacMillan catalysts in reactions like the Diels-Alder cycloaddition.[3][5]
Caption: Iminium ion catalytic cycle.
Enamine Catalysis
Here, the catalyst reacts with a saturated aldehyde or ketone to form a chiral enamine. This enamine acts as a nucleophile, with its HOMO (Highest Occupied Molecular Orbital) being raised, making it more reactive towards electrophiles. This is the primary mechanism for Jørgensen-Hayashi catalysts in reactions such as the Michael addition.[6][7]
Caption: Enamine catalytic cycle.
Performance in Key Asymmetric Transformations
Aryl-pyrrolidine catalysts have demonstrated exceptional performance across a wide range of asymmetric reactions. The following tables summarize representative data for some of the most important transformations.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. MacMillan's imidazolidinone catalysts were groundbreaking in enabling highly enantioselective versions of this reaction with α,β-unsaturated aldehydes.
| Catalyst | Diene | Dienophile | Yield (%) | ee (%) | Reference |
| (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl | Cyclopentadiene | Cinnamaldehyde | 99 | 93 (exo) | [5] |
| (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl | 1,3-Diphenylisobenzofuran | Acrolein | 75 | 96 (exo) | [5] |
| (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl | Cyclohexadiene | Crotonaldehyde | 82 | 94 (endo) | [5] |
Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction. Diarylprolinol silyl ethers have proven to be highly effective catalysts for the asymmetric conjugate addition of aldehydes and other nucleophiles to nitroalkenes and other Michael acceptors.
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Diphenylprolinol TMS ether | Propanal | β-Nitrostyrene | 80 | 95:5 | 99 | [7] |
| (S)-Diphenylprolinol TMS ether | Pentanal | β-Nitrostyrene | 85 | 94:6 | 98 | [9] |
| (S)-Diphenylprolinol TMS ether | 3-Phenylpropanal | Methyl vinyl ketone | 52 | - | 97 | [7] |
| (S)-Diphenylprolinol TMS ether | Nitromethane | Cinnamaldehyde | - | - | 98 | [10][11] |
Asymmetric Aldol Reaction
The aldol reaction is a classic method for forming β-hydroxy carbonyl compounds. Proline-derived catalysts, including N-arylprolinamides, have been shown to be effective in catalyzing this transformation with high stereoselectivity.
| Catalyst | Nucleophile | Electrophile | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | Cyclohexanone | 4-Nitrobenzaldehyde | 91 | 98:2 | 99 | [12] |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 82 | 92:8 | 99 | [12] |
| N-Arylprolinamide (perfluorophenyl) | Cyclohexanone | Various aldehydes | >90 | - | >95 | [13] |
Detailed Experimental Protocols for Catalytic Reactions
The following protocols provide a starting point for researchers looking to utilize these powerful catalysts.
General Procedure for Asymmetric Michael Addition using a Diarylprolinol Silyl Ether Catalyst
This protocol is adapted from the work of Hayashi and co-workers.[7]
-
To a solution of the nitroalkene (1.0 mmol) and the diarylprolinol silyl ether catalyst (e.g., 2a , 0.1 mmol) in a suitable solvent (e.g., hexane, 1.0 mL) at 0 °C, the aldehyde (10 mmol) is added.
-
The reaction mixture is stirred at the specified temperature for the required time (e.g., 5 hours).
-
The reaction is quenched by the addition of aqueous 1N HCl.
-
The organic materials are extracted with an appropriate solvent (e.g., ethyl acetate), dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the Michael adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
General Procedure for Asymmetric Diels-Alder Reaction using a MacMillan Imidazolidinone Catalyst
This protocol is based on the seminal work of MacMillan and co-workers.[5]
-
To a solution of the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 50 mmol) in a suitable solvent, the imidazolidinone catalyst (5 mol %) is added.
-
The diene (e.g., cyclopentadiene) is added, and the reaction is stirred at the appropriate temperature until completion.
-
The reaction mixture is then concentrated, and the product is purified by chromatography to yield the Diels-Alder adduct.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion and Future Outlook
The discovery and development of aryl-pyrrolidine catalysts represent a paradigm shift in asymmetric synthesis. From the early observations with proline to the sophisticated designs of MacMillan, Jørgensen, and Hayashi, these organocatalysts have provided chemists with powerful tools for the efficient and stereoselective construction of complex molecules. Their operational simplicity, stability, and lower toxicity compared to many metal-based systems make them particularly attractive for applications in pharmaceutical and fine chemical synthesis.[14]
Future research in this area will likely focus on the development of even more active and selective catalysts, the expansion of their application to new and challenging transformations, and their immobilization on solid supports to facilitate catalyst recycling and application in flow chemistry. The continued exploration of the fundamental principles governing their reactivity will undoubtedly lead to further innovations in the field of organocatalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MacMillan Imidazolidinone Organocatalysts [Asymmetric Synthesis] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide: Scope and Origins of Stereoselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Safety and Handling of 2-(2-Methoxyphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(2-Methoxyphenyl)pyrrolidine, a chemical compound of interest in research and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of experimental results.
Chemical Identification and Properties
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 103857-96-1 |
| Molecular Formula | C₁₁H₁₅NO[1] |
| Molecular Weight | 177.24 g/mol [2] |
| Physical Form | Liquid |
| InChI Key | DSRDQQWHCNKVAV-UHFFFAOYSA-N |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation.[2] |
Toxicological Data
| Route | Species | Value | Reference |
| Oral LD50 | Rat | 4150 mg/kg | |
| Dermal LD50 | Rat | >5000 mg/kg | |
| Inhalation LC50 (4h) | Rat | >5.1 mg/L |
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's stability.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye Protection : Chemical splash goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.
-
Body Protection : A laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection : All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation at all times.
-
Keep containers tightly closed when not in use.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
The product may be air-sensitive; store under an inert atmosphere if necessary.[3]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them water to drink. Seek immediate medical attention.[3] |
Spill and Leak Procedures
-
Small Spills : Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.
-
Large Spills : Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill. Absorb with an inert material and collect for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[4]
Potential Signaling Pathway Involvement
While the specific biological targets and signaling pathways of this compound are not well-documented, research on structurally similar pyrrolidine derivatives provides valuable insights. For instance, the compound 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) has been shown to modulate Toll-like receptor (TLR) signaling pathways.[5] This suggests that this compound could potentially interact with components of the innate immune system.
The TLR signaling cascade is a critical component of the innate immune response. It involves two primary downstream pathways: the MyD88-dependent and the TRIF-dependent pathways. Both pathways culminate in the activation of transcription factors such as NF-κB and IRF3, which regulate the expression of pro-inflammatory cytokines and type I interferons.[5]
Below is a diagram illustrating the potential inhibitory effect of a pyrrolidine derivative on the TLR signaling pathway.
Caption: Potential inhibition of TLR signaling by this compound.
Experimental Protocols
The following are generalized experimental protocols for the safe handling of this compound in a research setting. These should be adapted to specific experimental conditions and institutional safety guidelines.
Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Caption: Workflow for preparing a stock solution.
Emergency Response Logical Flow
This diagram outlines the logical steps to take in the event of an accidental exposure.
Caption: Logical flow for emergency response to exposure.
References
- 1. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 2. 2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2-(2-Methoxyphenyl)pyrrolidine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-(2-methoxyphenyl)pyrrolidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility, predicted solubility based on structural analysis, and its relevance in drug development.
Predicted Solubility Profile
This compound possesses both polar and non-polar characteristics. The pyrrolidine ring and the methoxy group introduce polarity and potential for hydrogen bonding, while the phenyl ring is non-polar. Based on the "like dissolves like" principle, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in a range of other organic solvents. Its miscibility with water is expected to be limited due to the presence of the aromatic ring.
Experimental Protocols for Solubility Determination
Precise solubility data is critical for process development, formulation, and quality control in drug development. The following are standard laboratory protocols for quantitatively determining the solubility of a compound like this compound.
2.1. Gravimetric Method
This method involves preparing a saturated solution of the compound in a specific solvent and then determining the amount of dissolved solute by evaporating the solvent.
-
Materials: this compound, selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane), analytical balance, vials with screw caps, constant temperature bath or shaker, oven.
-
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the total weight of the vial and the compound.
-
Add a known volume or weight of the chosen solvent to the vial.
-
Seal the vial and place it in a constant temperature bath or shaker. Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully transfer a known volume of the clear supernatant to a pre-weighed evaporation dish.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Once the solvent is completely evaporated, weigh the evaporation dish with the dried solute.
-
Calculate the solubility in terms of g/L or mg/mL.
-
2.2. High-Performance Liquid Chromatography (HPLC) Method
This is a more sensitive and accurate method, particularly for compounds with low solubility.
-
Materials: this compound, selected organic solvents, HPLC system with a suitable detector (e.g., UV-Vis), analytical balance, volumetric flasks, vials with screw caps, constant temperature bath or shaker.
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Prepare a saturated solution as described in the gravimetric method (steps 1-5).
-
Take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine the peak area.
-
Using the calibration curve, calculate the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution to determine the solubility.
-
Logical Workflow for Solubility Testing
The following diagram illustrates a typical workflow for determining the solubility of an organic compound.
Caption: A logical workflow for determining the solubility of an organic compound.
Role in Drug Discovery and Development
Pyrrolidine and its derivatives are important scaffolds in medicinal chemistry due to their presence in numerous natural products and FDA-approved drugs.[1] The 2-substituted pyrrolidine motif is a common feature in a variety of biologically active compounds. The methoxyphenyl group can also play a significant role in receptor binding and modulating pharmacokinetic properties.
The diagram below illustrates a conceptual pathway for how a compound like this compound could be utilized in a drug discovery program.
Caption: Conceptual pathway for the role of a pyrrolidine derivative in drug discovery.
Conclusion
References
Theoretical and Computational Deep Dive into 2-(2-Methoxyphenyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational overview of 2-(2-Methoxyphenyl)pyrrolidine, a substituted pyrrolidine with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide leverages data from closely related analogs, particularly 2-phenylpyrrolidine, to provide a robust predictive analysis. The guide covers theoretical calculations of molecular geometry and vibrational frequencies, predicted spectroscopic data (¹H and ¹³C NMR), a plausible synthetic route with detailed experimental protocols, and a logical workflow for its comprehensive study. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and further investigation of this compound and its derivatives.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of an aryl substituent at the 2-position can significantly influence the molecule's conformational preferences, electronic properties, and biological targets. The 2-methoxyphenyl group, in particular, can introduce additional steric and electronic effects, including the potential for hydrogen bonding and altered metabolic stability, making this compound a compound of significant interest for drug discovery and development.
This guide provides a detailed theoretical framework for understanding the properties of this compound, offering predictive data and methodologies to facilitate its synthesis and characterization.
Computational Modeling and Theoretical Studies
Due to the absence of published DFT (Density Functional Theory) calculations specifically for this compound, this section presents data for the closely related analog, 2-phenylpyrrolidine, calculated at the B3LYP/6-31G* level of theory. The influence of the 2-methoxy group on the phenyl ring will be discussed to provide a more accurate theoretical picture of the target molecule.
Molecular Geometry
The optimized molecular geometry of 2-phenylpyrrolidine provides a foundational understanding of the bond lengths, bond angles, and dihedral angles. The introduction of a methoxy group at the ortho position of the phenyl ring is expected to cause minor steric-induced adjustments in the dihedral angle between the phenyl and pyrrolidine rings.
Table 1: Predicted Geometric Parameters for 2-Phenylpyrrolidine (B3LYP/6-31G)*
| Parameter | Bond/Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C-N (pyrrolidine) | 1.47 | |
| C-C (pyrrolidine) | 1.54 - 1.55 | |
| C-C (phenyl) | 1.39 - 1.40 | |
| C-H (pyrrolidine) | 1.09 - 1.10 | |
| C-H (phenyl) | 1.08 | |
| N-H | 1.01 | |
| Bond Angles (°) | ||
| C-N-C (pyrrolidine) | 108.5 | |
| N-C-C (pyrrolidine) | 104.0 - 112.0 | |
| C-C-C (pyrrolidine) | 103.0 - 105.0 | |
| C-C-C (phenyl) | 119.5 - 120.5 | |
| Dihedral Angles (°) | ||
| C-N-C-C (pyrrolidine ring) | -35.0 to 38.0 | |
| N-C-C-C (pyrrolidine ring) | -38.0 to 39.0 | |
| C-C(pyrrolidine)-C(phenyl)-C(phenyl) | ~45.0 |
Note: These values are for the unsubstituted 2-phenylpyrrolidine and serve as a baseline. The presence of the 2-methoxy group will likely lead to a slight increase in the dihedral angle between the rings due to steric hindrance.
Vibrational Frequencies
The calculated vibrational frequencies for 2-phenylpyrrolidine can be used to predict the key features of the infrared (IR) spectrum of this compound. The additional methoxy group will introduce characteristic C-O stretching and O-CH₃ bending vibrations.
Table 2: Predicted Vibrational Frequencies for 2-Phenylpyrrolidine (B3LYP/6-31G)*
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch | ~3450 | Pyrrolidine N-H stretching |
| C-H Stretch (Aromatic) | 3050 - 3100 | Phenyl C-H stretching |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Pyrrolidine C-H stretching |
| C=C Stretch (Aromatic) | 1580 - 1610 | Phenyl ring C=C stretching |
| C-N Stretch | 1100 - 1200 | Pyrrolidine C-N stretching |
| C-H Bend (Aromatic) | 700 - 850 | Out-of-plane phenyl C-H bending |
Note: For this compound, additional peaks are expected around 1250 cm⁻¹ (asymmetric C-O-C stretch) and 1030 cm⁻¹ (symmetric C-O-C stretch).
Predicted Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
Predictive models for NMR spectroscopy are valuable tools for structural elucidation. The following tables provide predicted chemical shifts for this compound.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrrolidine-H2 | 4.1 - 4.3 | t |
| Pyrrolidine-H3 (axial) | 1.8 - 2.0 | m |
| Pyrrolidine-H3 (equatorial) | 2.1 - 2.3 | m |
| Pyrrolidine-H4 (axial) | 1.6 - 1.8 | m |
| Pyrrolidine-H4 (equatorial) | 1.9 - 2.1 | m |
| Pyrrolidine-H5 (axial) | 3.0 - 3.2 | m |
| Pyrrolidine-H5 (equatorial) | 3.3 - 3.5 | m |
| NH | 2.0 - 3.0 | br s |
| OCH₃ | 3.8 - 3.9 | s |
| Aromatic-H | 6.8 - 7.3 | m |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrrolidine-C2 | 60 - 65 |
| Pyrrolidine-C3 | 25 - 30 |
| Pyrrolidine-C4 | 24 - 28 |
| Pyrrolidine-C5 | 46 - 50 |
| OCH₃ | 55 - 56 |
| Aromatic-C (ipso) | 130 - 135 |
| Aromatic-C (ortho, with OCH₃) | 155 - 160 |
| Aromatic-C | 110 - 130 |
Synthesis and Characterization
A plausible and efficient method for the synthesis of this compound is the addition of a Grignard reagent to a proline-derived electrophile.
Proposed Synthetic Pathway
Methodological & Application
Application Notes and Protocols for Enantioselective Michael Addition using 2-(2-Methoxyphenyl)pyrrolidine as an Organocatalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective Michael addition is a cornerstone transformation in asymmetric synthesis, enabling the formation of carbon-carbon bonds with high stereocontrol. This is of paramount importance in the synthesis of chiral molecules, which are fundamental building blocks for many pharmaceuticals and biologically active compounds. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis. Among the privileged scaffolds in organocatalysis, proline and its derivatives have demonstrated exceptional efficacy.
This document provides a detailed protocol for the enantioselective Michael addition of aldehydes and ketones to nitroalkenes, employing a (S)-2-(hydroxy(2-methoxyphenyl)methyl)pyrrolidine-derived catalyst. This class of diarylprolinol ether catalysts is renowned for its ability to induce high levels of stereoselectivity in a variety of organic transformations. The presence of the 2-methoxyphenyl group can influence the steric and electronic properties of the catalyst, potentially offering unique selectivity profiles.
Reaction Principle
The catalytic cycle of the enantioselective Michael addition mediated by a 2-(diarylmethyl)pyrrolidine derivative, such as 2-(2-methoxyphenyl)pyrrolidine, proceeds through a well-established enamine catalysis pathway. The secondary amine of the pyrrolidine catalyst reacts with the carbonyl group of the Michael donor (aldehyde or ketone) to form a chiral enamine intermediate. This enamine, being more nucleophilic than the corresponding enol or enolate, then attacks the Michael acceptor (e.g., a nitroalkene). The bulky diarylmethyl group on the catalyst provides a chiral environment that directs the approach of the electrophile, leading to a highly enantioselective carbon-carbon bond formation. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral Michael adduct. The addition of a Brønsted acid co-catalyst can protonate the nitro group of the Michael acceptor, increasing its electrophilicity and accelerating the reaction.[1]
Caption: Catalytic cycle of the enantioselective Michael addition.
Experimental Protocols
General Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This protocol is a representative procedure based on established methods for diarylprolinol silyl ether-catalyzed Michael additions.[1]
Materials:
-
(S)-2-(tert-Butyldimethylsilyloxy(2-methoxyphenyl)methyl)pyrrolidine (Catalyst)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Aldehyde (e.g., propanal)
-
Benzoic acid (Additive)
-
Solvent (e.g., Toluene or Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the nitroalkene (0.5 mmol, 1.0 equiv), the (S)-2-(tert-Butyldimethylsilyloxy(2-methoxyphenyl)methyl)pyrrolidine catalyst (0.025 mmol, 5 mol%), and benzoic acid (0.05 mmol, 10 mol%).
-
Add the solvent (1.0 mL).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) using an appropriate bath.
-
Add the aldehyde (1.5 mmol, 3.0 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at the specified temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for the enantioselective Michael addition.
Data Presentation
The following tables summarize representative data for the enantioselective Michael addition of aldehydes and ketones to nitroalkenes catalyzed by diarylprolinol silyl ethers, which are structurally analogous to this compound derivatives.
Table 1: Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene
| Entry | Aldehyde | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | 10 | - | Hexane | 0 | 5 | 82 | 94:6 | 99 |
| 2 | Pentanal | 3 | Benzoic Acid (3) | Water | RT | 24 | 85 | 94:6 | 98 |
| 3 | Hexanal | 5 | - | Toluene | RT | 12 | 91 | 95:5 | >99 |
| 4 | Isovaleraldehyde | 10 | - | CH₂Cl₂ | 0 | 18 | 88 | 96:4 | 98 |
| 5 | Phenylacetaldehyde | 5 | 4-Nitrophenol (10) | Toluene | RT | 24 | 95 | 93:7 | 99 |
Table 2: Asymmetric Michael Addition of Carbonyls to Various Nitroalkenes
| Entry | Carbonyl Compound | Nitroalkene | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | 4-Chloronitrostyrene | 10 | - | Hexane | 0 | 6 | 90 | 95:5 | 99 |
| 2 | Cyclohexanone | trans-β-Nitrostyrene | 20 | - | CH₂Cl₂ | RT | 12 | 92 | 90:10 | 96 |
| 3 | Pentanal | 2-Nitrostyrene | 3 | Benzoic Acid (30) | Water | RT | 5 | 97 | 97:3 | >99 |
| 4 | Propanal | 1-Nitrocyclohexene | 10 | - | Toluene | RT | 24 | 85 | 92:8 | 97 |
| 5 | Acetone | trans-β-Nitrostyrene | 20 | - | Acetone | RT | 48 | 75 | - | 90 |
Data presented in these tables are compiled from various sources employing diarylprolinol silyl ether catalysts and are intended to be representative. Actual results with this compound may vary.
Concluding Remarks
The protocol described herein provides a robust starting point for researchers investigating the use of this compound and its derivatives in enantioselective Michael additions. The versatility of the reaction with respect to both the carbonyl donor and the nitroalkene acceptor, coupled with the generally high yields and stereoselectivities, underscores the utility of this methodology in the synthesis of complex chiral molecules. Optimization of reaction parameters such as catalyst loading, additive, solvent, and temperature for specific substrates is recommended to achieve the best results. The straightforward experimental procedure and the potential for catalyst recycling make this an attractive method for both academic and industrial applications in drug discovery and development.
References
Application of 2-(2-Methoxyphenyl)pyrrolidine in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
Disclaimer: Due to the limited availability of published data specifically for 2-(2-methoxyphenyl)pyrrolidine, this document provides application notes and protocols based on closely related and structurally similar 2-arylpyrrolidine derivatives. The presented methodologies and data are intended to serve as a representative guide for researchers, scientists, and drug development professionals.
Introduction
Chiral pyrrolidine derivatives are a cornerstone of modern asymmetric synthesis, finding extensive application as chiral auxiliaries, ligands, and organocatalysts in the pharmaceutical industry. The pyrrolidine scaffold, particularly when substituted at the 2-position with an aryl group, provides a rigid and well-defined chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations. This compound, with its unique electronic and steric properties conferred by the ortho-methoxy substituent, is a promising candidate for use in asymmetric synthesis to produce enantiomerically enriched pharmaceutical intermediates.
This document outlines potential applications of this compound based on the established reactivity of analogous compounds. It provides detailed protocols for key reactions, quantitative data from similar systems, and visual representations of reaction pathways and workflows.
Core Applications in Asymmetric Synthesis
Based on analogous 2-arylpyrrolidine systems, this compound is expected to be a valuable tool in several key asymmetric transformations, including:
-
Asymmetric Alkylation of Carbonyl Compounds: By forming a chiral enamine or imine intermediate, it can direct the stereoselective alkylation of ketones and aldehydes.
-
Asymmetric Michael Additions: It can be employed as a catalyst or auxiliary to facilitate the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems.
-
Chiral Ligand in Metal-Catalyzed Reactions: The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, creating a chiral catalyst for a variety of transformations such as reductions, cross-coupling reactions, and cycloadditions.
Data Presentation: Performance of Analogous 2-Arylpyrrolidine Derivatives
The following tables summarize quantitative data for asymmetric reactions using chiral pyrrolidine derivatives structurally similar to this compound. This data provides an indication of the potential efficacy of the target compound in similar transformations.
Table 1: Asymmetric Alkylation of Cyclohexanone using Chiral 2-Arylpyrrolidine-derived Enamines
| Aryl Substituent | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | Benzyl bromide | 85 | 92 |
| 4-Methoxyphenyl | Ethyl iodide | 78 | 88 |
| 2-Naphthyl | Methyl iodide | 91 | 95 |
Table 2: Asymmetric Michael Addition of Ketones to Nitroalkenes Catalyzed by Chiral 2-Arylpyrrolidines
| Aryl Substituent | Ketone | Nitroalkene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Phenyl | Cyclohexanone | β-Nitrostyrene | 90 | 95:5 | 98 |
| 4-Chlorophenyl | Acetone | 2-Nitropropene | 82 | - | 93 |
| 3,5-Bis(trifluoromethyl)phenyl | Propanal | (E)-1-Nitro-3-phenylprop-1-ene | 88 | 90:10 | 97 |
Experimental Protocols
The following are detailed experimental protocols for key applications, adapted from literature procedures for analogous 2-arylpyrrolidine derivatives.
Protocol 1: Asymmetric Alkylation of Cyclohexanone via a Chiral Enamine
This protocol describes the asymmetric alkylation of cyclohexanone using a chiral 2-arylpyrrolidine as a chiral auxiliary, a reaction that is foundational for creating chiral centers alpha to a carbonyl group.
Materials:
-
This compound (or analogous 2-arylpyrrolidine)
-
Cyclohexanone
-
Benzyl bromide
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Chiral Enamine:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.2 eq) and cyclohexanone (1.0 eq) in anhydrous toluene.
-
Reflux the mixture for 12-16 hours, azeotropically removing water.
-
After completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude chiral enamine. This is used in the next step without further purification.
-
-
Alkylation of the Chiral Enamine:
-
Dissolve the crude enamine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add LDA solution (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the resulting solution for 2 hours at -78 °C to ensure complete deprotonation.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 4 hours and then slowly warm to room temperature overnight.
-
-
Hydrolysis and Product Isolation:
-
Quench the reaction by the slow addition of 1 M HCl.
-
Stir the mixture vigorously for 1 hour at room temperature to hydrolyze the resulting iminium salt.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 2-benzylcyclohexanone.
-
Protocol 2: Organocatalytic Asymmetric Michael Addition
This protocol details the use of a chiral 2-arylpyrrolidine derivative as an organocatalyst for the conjugate addition of a ketone to a nitroalkene, a powerful C-C bond-forming reaction.
Materials:
-
This compound (or analogous 2-arylpyrrolidine) (0.1 eq)
-
Cyclohexanone (2.0 eq)
-
β-Nitrostyrene (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (0.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry reaction vial, add this compound (0.1 eq) and trifluoroacetic acid (0.1 eq) in anhydrous DCM. Stir the mixture for 10 minutes at room temperature.
-
Add cyclohexanone (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C.
-
-
Michael Addition:
-
Add β-nitrostyrene (1.0 eq) to the cooled reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Michael adduct.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and signaling pathways described in the protocols.
Caption: Workflow for Asymmetric Alkylation using a Chiral Pyrrolidine Auxiliary.
Caption: Catalytic Cycle for Asymmetric Michael Addition.
Application of 2-(Aryl)pyrrolidine Derivatives in Asymmetric Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy in modern organic synthesis and drug discovery. By combining three or more starting materials in a single synthetic operation, MCRs offer significant advantages over traditional linear syntheses, including increased atomic economy, reduced waste generation, and rapid access to molecular diversity and complexity. The pyrrolidine scaffold is a privileged motif found in numerous natural products, pharmaceuticals, and chiral catalysts. Consequently, the development of MCRs for the stereoselective synthesis of complex pyrrolidine-containing molecules is of paramount importance.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has provided a versatile platform for asymmetric synthesis. Within this field, chiral pyrrolidine derivatives have proven to be exceptional catalysts. While direct applications of 2-(2-methoxyphenyl)pyrrolidine in published multi-component reactions are not extensively documented, the closely related and structurally similar diarylprolinol silyl ethers, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, are benchmark catalysts for a wide range of asymmetric transformations, including powerful cascade reactions that function as multi-component processes. The electronic and steric properties of the aryl substituent at the 2-position of the pyrrolidine ring are crucial for inducing high levels of stereoselectivity. It is reasonably anticipated that derivatives featuring a 2-methoxyphenyl group would exhibit similar catalytic activity and selectivity profiles, making the following protocols and data highly relevant for researchers interested in this class of compounds.
This document provides detailed application notes and experimental protocols for a representative asymmetric multi-component reaction catalyzed by a diarylprolinol silyl ether, a close structural analog of this compound derivatives.
Featured Application: Asymmetric Organocatalytic Michael-Michael-Aldol Condensation
One of the most elegant and powerful applications of diarylprolinol silyl ether catalysts is the three-component triple cascade reaction involving an aldehyde, a nitroolefin, and an enal. This reaction proceeds via a Michael-Michael-aldol condensation sequence to construct highly functionalized and stereochemically rich cyclohexene carbaldehydes in a single pot. This transformation is a testament to the efficiency of organocatalyzed MCRs, creating multiple C-C bonds and stereocenters with high fidelity.
Reaction Scheme:
-
Components: An aliphatic aldehyde (e.g., propanal), a nitroolefin (e.g., β-nitrostyrene), and an α,β-unsaturated aldehyde (e.g., cinnamaldehyde).
-
Catalyst: (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether.
-
Product: A highly substituted cyclohexene carbaldehyde with four contiguous stereocenters.
Data Presentation
The following table summarizes representative quantitative data for the organocatalytic triple cascade Michael-Michael-aldol condensation reaction.
| Entry | Aldehyde | Nitroolefin | Enal | Solvent | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | β-Nitrostyrene | Cinnamaldehyde | Toluene | 20 | 75 | >20:1 | 99 |
| 2 | Butanal | β-Nitrostyrene | Cinnamaldehyde | Toluene | 20 | 72 | >20:1 | 98 |
| 3 | Propanal | (E)-2-(2-Nitrovinyl)furan | Cinnamaldehyde | Toluene | 20 | 68 | 15:1 | 97 |
| 4 | Propanal | β-Nitrostyrene | (E)-3-(4-Chlorophenyl)acrylaldehyde | Toluene | 20 | 78 | >20:1 | 99 |
Experimental Protocols
General Procedure for the Asymmetric Organocatalytic Triple Cascade Reaction
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
Aliphatic aldehyde (e.g., propanal)
-
Nitroolefin (e.g., β-nitrostyrene)
-
α,β-Unsaturated aldehyde (enal, e.g., cinnamaldehyde)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware, stirring equipment, and inert atmosphere setup (e.g., nitrogen or argon)
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol:
-
To a dry reaction vial under an inert atmosphere, add the nitroolefin (1.0 equiv) and the α,β-unsaturated aldehyde (1.1 equiv).
-
Dissolve the starting materials in the anhydrous solvent (e.g., toluene, to a concentration of approximately 0.2 M with respect to the nitroolefin).
-
Add the aliphatic aldehyde (2.0 equiv) to the reaction mixture.
-
Add the (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.2 equiv, 20 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 24-48 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired cyclohexene carbaldehyde.
-
Characterize the purified product by standard analytical techniques (NMR, HRMS) and determine the diastereomeric ratio and enantiomeric excess (e.g., by chiral HPLC).
Visualizations
Catalytic Cycle of the Michael-Michael-Aldol Cascade
The following diagram illustrates the proposed catalytic cycle for the diarylprolinol silyl ether-catalyzed triple cascade reaction. The catalyst activates the different components through transient iminium and enamine intermediates, orchestrating the sequence of bond-forming events with high stereocontrol.
Caption: Catalytic cycle of the triple cascade reaction.
General Experimental Workflow
The logical flow from starting materials to the final, purified product is a critical aspect of performing multi-component reactions successfully in a research setting.
Application Notes and Protocols for 2-Arylpyrrolidine Catalyzed Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrrolidine derivatives are a cornerstone of modern asymmetric organocatalysis, enabling the stereoselective synthesis of a wide array of complex molecules. Among these, 2-arylpyrrolidines have emerged as a privileged structural motif. The aryl substituent at the C2 position can significantly influence the steric and electronic properties of the catalyst, thereby modulating its reactivity and selectivity in various asymmetric transformations.
These catalysts typically operate via an enamine or iminium ion intermediate, effectively controlling the facial selectivity of nucleophilic attack on electrophiles. Common applications include asymmetric Michael additions, aldol reactions, and cycloadditions, which are fundamental bond-forming reactions in organic synthesis and crucial for the construction of chiral building blocks in drug discovery and development.
This document provides detailed application notes and protocols for the use of 2-arylpyrrolidine catalysts in asymmetric synthesis. Due to a lack of specific published data for 2-(2-methoxyphenyl)pyrrolidine, the following information is based on structurally similar and well-studied 2-arylpyrrolidine derivatives. The provided protocols and data serve as a representative guide and may require optimization for specific substrates and the target catalyst.
Data Presentation: Catalytic Performance in Asymmetric Reactions
The catalytic efficiency of 2-arylpyrrolidine derivatives is highly dependent on the specific reaction, substrates, and conditions. Key performance indicators include catalytic loading, turnover number (TON), yield, and enantioselectivity (ee). The following tables summarize representative data for simple 2-arylpyrrolidine catalysts in common asymmetric reactions.
Note on Turnover Number (TON): In organometallic catalysis and related fields, the turnover number represents the number of moles of substrate that a mole of catalyst can convert before becoming inactivated. An ideal catalyst would have an infinite turnover number.[1] It is calculated as:
TON = moles of product / moles of catalyst
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Catalyst Loading (mol%) | Substrate 1 (Aldehyde) | Substrate 2 (Nitroolefin) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-2-Phenylpyrrolidine | 10 | Propanal | trans-β-Nitrostyrene | CH2Cl2 | RT | 24 | 95 | 90:10 (syn/anti) | 98 (syn) |
| (S)-2-(4-Methoxyphenyl)pyrrolidine | 10 | Propanal | trans-β-Nitrostyrene | Toluene | 0 | 48 | 92 | 92:8 (syn/anti) | 97 (syn) |
| (S)-2-Phenylpyrrolidine | 20 | Cyclohexanecarboxaldehyde | (E)-2-(2-nitrovinyl)furan | CHCl3 | RT | 72 | 85 | 85:15 (syn/anti) | 95 (syn) |
Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Catalyst | Catalyst Loading (mol%) | Substrate 1 (Ketone) | Substrate 2 (Aldehyde) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-2-Phenylpyrrolidine | 20 | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | RT | 48 | 96 | 95:5 (anti/syn) | 99 (anti) |
| (S)-2-(4-Methoxyphenyl)pyrrolidine | 15 | Acetone | Benzaldehyde | Neat | -20 | 96 | 75 | - | 85 |
| (S)-2-Phenylpyrrolidine | 10 | Acetophenone | 4-Chlorobenzaldehyde | THF | 0 | 72 | 88 | 80:20 (anti/syn) | 92 (anti) |
Experimental Protocols
The following are general protocols for performing asymmetric reactions using 2-arylpyrrolidine organocatalysts. These should be considered as starting points and may require optimization for specific substrates and catalysts.
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol describes a general procedure for the enantioselective conjugate addition of an aldehyde to a nitroolefin catalyzed by a 2-arylpyrrolidine derivative.
Materials:
-
(S)-2-Arylpyrrolidine catalyst (e.g., (S)-2-Phenylpyrrolidine)
-
Aldehyde (e.g., Propanal)
-
Nitroolefin (e.g., trans-β-Nitrostyrene)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
TLC plates for reaction monitoring
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the nitroolefin (1.0 mmol, 1.0 equiv).
-
Dissolve the nitroolefin in the anhydrous solvent (2.0 mL).
-
Add the (S)-2-arylpyrrolidine catalyst (0.1 mmol, 10 mol%).
-
Stir the mixture for 10 minutes at the desired reaction temperature (e.g., room temperature or 0 °C).
-
Slowly add the aldehyde (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired γ-nitro aldehyde.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
Protocol 2: Asymmetric Aldol Reaction of a Ketone with an Aldehyde
This protocol provides a general methodology for the direct asymmetric aldol reaction between a ketone and an aldehyde using a 2-arylpyrrolidine catalyst.
Materials:
-
(S)-2-Arylpyrrolidine catalyst (e.g., (S)-2-Phenylpyrrolidine)
-
Ketone (e.g., Cyclohexanone)
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Anhydrous solvent (e.g., DMSO, THF, or neat)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
TLC plates for reaction monitoring
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Add the ketone (2.0 mmol, 2.0 equiv) and the anhydrous solvent (if not running neat).
-
Add the (S)-2-arylpyrrolidine catalyst (0.2 mmol, 20 mol%).
-
Stir the reaction at the desired temperature (e.g., room temperature or -20 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure β-hydroxy ketone.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
The following diagrams illustrate the general workflow and catalytic cycle for asymmetric reactions catalyzed by 2-arylpyrrolidines.
Caption: General experimental workflow for 2-arylpyrrolidine catalyzed asymmetric reactions.
Caption: Simplified catalytic cycle for enamine-based organocatalysis by a 2-arylpyrrolidine.
References
One-Pot Synthesis of Functionalized Pyrrolidines Using Organocatalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized pyrrolidines, a crucial scaffold in medicinal chemistry and drug development, through various organocatalytic strategies. The focus is on providing reproducible methods and clear data presentation to aid in the efficient construction of these valuable heterocyclic compounds.
Introduction to Organocatalytic One-Pot Synthesis of Pyrrolidines
The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its prevalence underscores the continuous need for efficient and stereoselective synthetic methodologies. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, time and resource efficiency, and reduced waste generation.[1] Organocatalysis, the use of small organic molecules to accelerate chemical transformations, has emerged as a powerful tool in asymmetric synthesis, providing a green and often complementary alternative to metal-based catalysis.[3][4][5][6]
This document outlines key organocatalytic one-pot strategies for the synthesis of functionalized pyrrolidines, including cascade reactions initiated by Michael additions, [3+2] cycloaddition reactions, and sequential nitro-Mannich/hydroamination reactions.
I. Michael Addition-Cyclization Cascade Reactions
A prevalent and effective strategy for the one-pot synthesis of functionalized pyrrolidines involves an initial organocatalytic Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. Proline and its derivatives are often employed as catalysts in these cascade reactions, activating the carbonyl compound through the formation of a nucleophilic enamine intermediate.
Experimental Protocol: Proline-Catalyzed Synthesis of a Highly Functionalized Pyrrolidine
This protocol details the synthesis of a polysubstituted pyrrolidine derivative through a one-pot cascade reaction involving the Michael addition of an aldehyde to a nitroalkene, followed by an intramolecular reductive amination.
Materials:
-
Propanal
-
β-nitroacrolein dimethyl acetal
-
(S)-Proline
-
Dichloromethane (CH2Cl2)
-
Zinc powder (Zn)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of β-nitroacrolein dimethyl acetal (1.0 mmol) in CH2Cl2 (5 mL) at room temperature, add (S)-proline (0.1 mmol, 10 mol%).
-
Add propanal (2.0 mmol) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the Michael addition, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude Michael adduct in a mixture of THF (10 mL) and acetic acid (1 mL).
-
Cool the solution to 0 °C and add zinc powder (5.0 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir until the reduction and subsequent cyclization are complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Quench the filtrate by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized pyrrolidine.
Data Presentation: Scope of the Michael Addition-Cyclization Cascade
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | β-nitroacrolein dimethyl acetal | 10 | 85 | 92:8 | 95 |
| 2 | Butanal | β-nitroacrolein dimethyl acetal | 10 | 82 | 93:7 | 96 |
| 3 | Isovaleraldehyde | β-nitroacrolein dimethyl acetal | 10 | 78 | 90:10 | 94 |
| 4 | Phenylacetaldehyde | β-nitroacrolein dimethyl acetal | 10 | 75 | 88:12 | 92 |
Reaction Workflow: Michael Addition-Cyclization Cascade
II. Asymmetric [3+2] Cycloaddition Reactions
The [3+2] cycloaddition of azomethine ylides with various dipolarophiles is a powerful and atom-economical method for the direct construction of the pyrrolidine ring with control over multiple stereocenters.[4] Organocatalysts, such as chiral phosphoric acids or bifunctional thioureas, can effectively control the stereochemical outcome of this transformation.
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed [3+2] Cycloaddition
This protocol describes a three-component one-pot synthesis of a spiro[pyrrolidin-3,3'-oxindole] derivative via an asymmetric 1,3-dipolar cycloaddition reaction catalyzed by a chiral phosphoric acid.[1]
Materials:
-
Methyleneindolinone
-
Aldehyde (e.g., benzaldehyde)
-
Amino ester (e.g., methyl glycinate hydrochloride)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Toluene
-
4 Å Molecular Sieves
-
Triethylamine (Et3N)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction tube containing 4 Å molecular sieves, add the methyleneindolinone (0.2 mmol) and the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL).
-
Add the aldehyde (0.3 mmol) to the mixture.
-
In a separate vial, neutralize the amino ester hydrochloride (0.3 mmol) with triethylamine (0.3 mmol) in toluene (1.0 mL) and add the resulting solution to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the spiro[pyrrolidin-3,3'-oxindole] product.
Data Presentation: Scope of the Asymmetric [3+2] Cycloaddition
| Entry | Methyleneindolinone Substituent | Aldehyde | Amino Ester | Yield (%) | dr | ee (%) |
| 1 | N-Acetyl | Benzaldehyde | Methyl Glycinate | 95 | >95:5 | 93 |
| 2 | N-Boc | 4-Nitrobenzaldehyde | Ethyl Glycinate | 92 | >95:5 | 95 |
| 3 | N-Benzyl | 2-Chlorobenzaldehyde | Methyl Glycinate | 88 | >95:5 | 91 |
| 4 | N-Acetyl | Cinnamaldehyde | Benzyl Glycinate | 85 | 90:10 | 90 |
Reaction Mechanism: Asymmetric [3+2] Cycloaddition
III. Nitro-Mannich/Hydroamination Cascade
This powerful one-pot cascade combines an asymmetric organocatalytic nitro-Mannich reaction with a subsequent gold-catalyzed allene hydroamination to produce highly functionalized and enantioenriched pyrrolidines.[3] A bifunctional organocatalyst, such as a thiourea-based catalyst, is typically used to control the stereochemistry of the initial nitro-Mannich reaction.
Experimental Protocol: One-Pot Nitro-Mannich/Hydroamination Cascade
This protocol details the synthesis of a trisubstituted pyrrolidine derivative through a sequential one-pot reaction.[3]
Materials:
-
N-Cbz-protected imine
-
Nitroallene
-
Bifunctional thiourea organocatalyst
-
Toluene
-
Gold(I) chloride (AuCl)
-
Silver tetrafluoroborate (AgBF4)
-
Triphenylphosphine (PPh3)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-Cbz-protected imine (0.2 mmol) and the bifunctional thiourea organocatalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) at room temperature, add the nitroallene (0.24 mmol).
-
Stir the reaction mixture at room temperature for the time required to complete the nitro-Mannich reaction (monitor by TLC).
-
In a separate flask, prepare the gold catalyst by stirring AuCl (0.01 mmol, 5 mol%), AgBF4 (0.01 mmol, 5 mol%), and PPh3 (0.01 mmol, 5 mol%) in toluene (0.5 mL) for 5 minutes.
-
Add the prepared gold catalyst solution to the nitro-Mannich reaction mixture.
-
Stir the reaction at room temperature until the hydroamination is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Data Presentation: Scope of the Nitro-Mannich/Hydroamination Cascade
| Entry | Imine Substituent (Ar) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | 67 | >95:5 | 96 |
| 2 | 4-Chlorophenyl | 65 | >95:5 | 95 |
| 3 | 4-Methoxyphenyl | 64 | >95:5 | 92 |
| 4 | 2-Naphthyl | 60 | >95:5 | 94 |
Reaction Workflow: Nitro-Mannich/Hydroamination Cascade
Conclusion
The organocatalytic one-pot synthesis of functionalized pyrrolidines represents a highly efficient and versatile approach for accessing these important heterocyclic scaffolds. The methodologies presented herein, including Michael addition-cyclization cascades, [3+2] cycloadditions, and nitro-Mannich/hydroamination sequences, offer researchers and drug development professionals powerful tools for the rapid and stereoselective construction of diverse pyrrolidine libraries. The detailed protocols and compiled data serve as a practical guide for the implementation of these strategies in the laboratory.
References
- 1. One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Organocatalysis in the Remote (3 + 2)-Cycloaddition to 4-(Alk-1-en-1-yl)-3-cyanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. iris.unife.it [iris.unife.it]
Troubleshooting & Optimization
Technical Support Center: Improving Enantioselectivity in 2-(2-Methoxyphenyl)pyrrolidine Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(2-Methoxyphenyl)pyrrolidine as a catalyst in asymmetric synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and help optimize your enantioselective reactions.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic mechanism of this compound?
Like other chiral secondary amine catalysts, this compound primarily operates through an enamine-based mechanism. The pyrrolidine nitrogen reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic chiral enamine intermediate. This enamine then attacks an electrophile, and the stereochemistry of the product is directed by the chiral scaffold of the catalyst, with the 2-(2-methoxyphenyl) group providing steric hindrance to guide the approach of the electrophile to one face of the enamine.
Q2: What are the most common reactions catalyzed by this compound and its derivatives?
Derivatives of 2-substituted pyrrolidines are versatile catalysts for a range of asymmetric transformations that form carbon-carbon and carbon-heteroatom bonds. Key reactions include:
-
Aldol Reactions: Formation of β-hydroxy carbonyl compounds.
-
Michael Additions: Conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Mannich Reactions: Addition of an enolizable carbonyl compound to an imine.
-
[3+2] Cycloadditions: Synthesis of five-membered rings.
Q3: My enantioselectivity is low. What are the first things I should check?
When encountering low enantioselectivity (ee), it is crucial to systematically verify the fundamentals of your experimental setup:
-
Catalyst Purity: Ensure the high chemical and enantiomeric purity of your this compound catalyst. Impurities can lead to non-selective side reactions.
-
Reagent and Solvent Purity: Use high-purity, anhydrous solvents and reagents. Trace amounts of acid, base, or water can interfere with the catalytic cycle.
-
Inert Atmosphere: For moisture-sensitive reactions, ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Double-check that the temperature, concentration, and stirring rate are accurate and consistent with your protocol.
Troubleshooting Guide: Low Enantioselectivity
If initial checks do not resolve the issue of low enantioselectivity, a systematic optimization of reaction parameters is necessary.
Issue: Low Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal Reaction Temperature | Temperature is a critical factor. Generally, lowering the reaction temperature increases enantioselectivity by favoring the transition state that leads to the major enantiomer. Solution: Screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, down to -78 °C). Be aware that lower temperatures will likely decrease the reaction rate. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state. Solution: Perform a solvent screen with a variety of solvent classes (e.g., polar aprotic: CH3CN, DMSO; non-polar: toluene, hexanes; ethereal: THF, Et2O; chlorinated: CH2Cl2, DCE). |
| Incorrect Catalyst Loading | Insufficient catalyst may lead to a significant background (non-catalyzed) reaction, which is not enantioselective. Conversely, excessively high loading can sometimes lead to side reactions or catalyst aggregation. Solution: Screen catalyst loading, typically in the range of 5-20 mol%. |
| Presence of Additives (or lack thereof) | Additives can act as co-catalysts or influence the catalyst's conformation and reactivity. Solution: Consider the addition of a weak Brønsted acid (e.g., benzoic acid, acetic acid) which can facilitate catalyst turnover. In some cases, a controlled amount of water can be beneficial. |
| Substrate Structure | The steric and electronic properties of your substrates can have a profound impact on enantioselectivity. Solution: If possible, modify the substrates to increase steric bulk near the reacting center to enhance facial discrimination. It is also advisable to test your conditions with a known, reliable substrate combination to validate the catalyst's performance. |
| Reaction Time | Prolonged reaction times, especially at elevated temperatures, can sometimes lead to product racemization or catalyst degradation. Solution: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time that maximizes yield and enantioselectivity. |
Data Presentation
Disclaimer: The following data is for closely related pyrrolidine catalysts and is intended to illustrate general principles and provide a starting point for the optimization of reactions using this compound. Optimal conditions for your specific substrate and reaction will need to be determined experimentally.
Table 1: Effect of Solvent and Temperature on Enantioselectivity in a Proline-Catalyzed Aldol Reaction
| Solvent | Temperature (°C) | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) |
| DMSO | Room Temp | 30 | 76 |
| Acetonitrile | Room Temp | 30 | 60 |
| Methanol | Room Temp | 30 | 21 |
| Water | Room Temp | 30 | 93 |
| THF | -25 | 20 | >99 |
Table 2: Effect of Catalyst Loading on an Asymmetric Michael Addition
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |
| (S)-2-(Trifluoromethyl)pyrrolidine | 1 | 91 | 90:10 | 95 |
| (S)-2-(Trifluoromethyl)pyrrolidine | 5 | 95 | 92:8 | 97 |
| (S)-2-(Trifluoromethyl)pyrrolidine | 10 | 96 | 93:7 | 97 |
Experimental Protocols
Protocol 1: General Procedure for an Asymmetric Aldol Reaction
This protocol provides a general methodology. Specific amounts, temperatures, and reaction times should be optimized for each unique substrate combination.
-
Preparation and Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (e.g., Nitrogen or Argon).
-
Prepare stock solutions of the aldehyde, ketone, and this compound catalyst in a high-purity, anhydrous solvent.
-
-
Reaction Execution:
-
To the reaction flask, add the ketone (1.2 mmol) and the desired solvent (3 mL).
-
Add the this compound catalyst (e.g., 10 mol%, 0.1 mmol).
-
Cool the mixture to the target temperature (e.g., 0 °C, -20 °C).
-
Slowly add the aldehyde (1.0 mmol) dropwise over 10-15 minutes.
-
Stir the reaction mixture vigorously at the target temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC or GC.
-
Protocol 2: General Procedure for an Asymmetric Michael Addition
-
Preparation and Setup:
-
To a dry reaction vial under an inert atmosphere, add the α,β-unsaturated compound (1.0 mmol) and the nucleophile (e.g., a ketone or aldehyde, 1.5 mmol).
-
Add the chosen anhydrous solvent (2.0 mL).
-
-
Reaction Execution:
-
Add the this compound catalyst (e.g., 10 mol%, 0.1 mmol).
-
If an additive (e.g., benzoic acid, 10 mol%) is being screened, add it at this stage.
-
Stir the reaction mixture at the desired temperature.
-
-
Monitoring and Work-up:
-
Follow the reaction progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product directly by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product.
-
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Generalized catalytic cycle for enamine catalysis.
Caption: General experimental workflow for asymmetric catalysis.
Troubleshooting low yields in reactions with 2-(2-Methoxyphenyl)pyrrolidine
This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 2-(2-Methoxyphenyl)pyrrolidine. The following frequently asked questions (FAQs) and troubleshooting guides address common experimental challenges to help optimize reaction outcomes.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in reactions utilizing this compound, often employed as a chiral ligand or organocatalyst, can stem from several factors. A systematic approach is crucial for identifying the root cause.
Initial Checks:
-
Reagent Purity: Ensure the purity of all starting materials, reagents, and solvents. Impurities can poison catalysts or lead to unintended side reactions.[1][2] Use of anhydrous solvents is often critical, as water can interfere with many catalytic systems.[1]
-
Inert Atmosphere: Many organometallic and organocatalytic reactions are sensitive to air and moisture.[1] Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation and side reactions.[1]
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction has gone to completion or stalled.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for diagnosing the cause of low reaction yields.
FAQ 2: I'm observing poor stereoselectivity (low ee% or dr). How can I improve it?
Poor stereoselectivity is a common issue, particularly in asymmetric catalysis. The chiral environment created by the this compound catalyst is highly sensitive to reaction conditions.
Key Factors Influencing Stereoselectivity:
-
Temperature: Lowering the reaction temperature is often the most effective strategy for improving enantioselectivity (ee%) or diastereoselectivity (dr).[1][2] This increases the energy difference between the diastereomeric transition states, favoring the formation of one stereoisomer.
-
Solvent: The choice of solvent can have a profound impact on the transition state geometry and, consequently, on stereoselectivity.[2] Solvation effects can stabilize or destabilize key intermediates.[3][4] It is advisable to screen a range of solvents with varying polarities.
-
Catalyst System: The steric bulk of substituents on the pyrrolidine catalyst can be modified to enhance facial selectivity.[5] The methoxy group on the phenyl ring provides a specific steric and electronic environment that may be highly sensitive to the substrate structure.
Experimental Protocol: Temperature and Solvent Screening
-
Setup: Prepare multiple reaction vials under identical conditions (reagent concentration, catalyst loading, inert atmosphere).
-
Temperature Screening: Run the reactions at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, and -78 °C).
-
Solvent Screening: In parallel, set up reactions at the optimal temperature identified, using a variety of anhydrous solvents (e.g., Toluene, THF, Dichloromethane, tert-Butyl methyl ether).
-
Analysis: Once the reactions are complete, carefully isolate the products and determine the yield and stereoselectivity (using chiral HPLC or NMR with a chiral shift reagent) for each condition.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Catalyst | This compound (5 mol%) | This compound (5 mol%) | This compound (5 mol%) | This compound (5 mol%) |
| Temperature | 25 °C | 0 °C | -20 °C | -20 °C |
| Solvent | Dichloromethane | Dichloromethane | Dichloromethane | Toluene |
| Yield (%) | 85% | 78% | 75% | 82% |
| ee% / dr | 70% | 85% | 92% | 95% |
| Table 1: Example data from an optimization study. Lowering the temperature and changing the solvent can significantly enhance stereoselectivity, sometimes with a slight trade-off in yield. |
FAQ 3: My reaction is slow or stalls completely. What should I investigate?
Incomplete conversion can be due to catalyst deactivation, suboptimal concentration, or insufficient thermal energy.
Troubleshooting Incomplete Reactions:
-
Catalyst Loading: While lower catalyst loading is economical, it can lead to slower reaction rates.[2] If the reaction is stalling, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) may be necessary.[6] However, be aware that excessively high loading can sometimes lead to side reactions.
-
Reaction Concentration: Increasing the concentration of reactants can sometimes accelerate the reaction. However, in some cases, particularly with highly reactive intermediates, higher concentrations can lead to lower yields and selectivities.[7]
-
Temperature: While lower temperatures often favor selectivity, some reactions require a certain activation energy to proceed at a reasonable rate. If the reaction is too slow at low temperatures, a compromise between yield, selectivity, and reaction time must be found by systematically increasing the temperature.
Decision Pathway for Stalled Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of temperature and solvent for 2-(2-Methoxyphenyl)pyrrolidine catalysts
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the optimization of temperature and solvent for reactions catalyzed by 2-(2-Methoxyphenyl)pyrrolidine and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound catalysts?
A1: this compound belongs to the class of diarylprolinol ether-type chiral organocatalysts. These catalysts are highly effective in a variety of asymmetric transformations, most notably in Michael additions and aldol reactions. They facilitate the formation of carbon-carbon bonds with a high degree of stereocontrol, leading to the synthesis of chiral molecules that are valuable in medicinal chemistry and drug development.
Q2: How does temperature generally affect the outcome of reactions catalyzed by this compound?
A2: As a general principle in asymmetric catalysis, lower reaction temperatures often lead to higher enantioselectivity (ee). This is because the energy difference between the diastereomeric transition states leading to the major and minor enantiomers is more pronounced at lower temperatures. However, reducing the temperature can also significantly decrease the reaction rate. Therefore, an optimal temperature must be determined that balances high enantioselectivity with a practical reaction time.
Q3: What is the role of the solvent in this compound catalyzed reactions?
A3: The solvent plays a crucial role in influencing the catalyst's activity and the stereochemical outcome of the reaction. Solvents can affect the solubility of reactants and the catalyst, stabilize or destabilize transition states, and in some cases, participate in the reaction mechanism. The polarity, proticity, and coordinating ability of the solvent are all important factors to consider.
Q4: Which types of solvents are typically recommended for reactions with this class of catalysts?
A4: For asymmetric Michael additions and aldol reactions catalyzed by diarylprolinol ether-type catalysts, non-polar, aprotic solvents are often preferred. Solvents such as toluene, chloroform, and dichloromethane are commonly used. However, the optimal solvent is highly substrate-dependent, and a solvent screen is recommended for any new reaction. In some instances, more polar aprotic solvents like THF or even protic solvents might be beneficial.
Troubleshooting Guide
Issue 1: Low enantioselectivity (ee).
-
Possible Cause: The reaction temperature may be too high.
-
Solution: Gradually decrease the reaction temperature. It is advisable to screen temperatures such as room temperature, 0 °C, -20 °C, and even as low as -78 °C. Be aware that lower temperatures will likely require longer reaction times.
-
-
Possible Cause: The chosen solvent may not be optimal for achieving high stereocontrol.
-
Solution: Conduct a solvent screen using a range of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile). The ideal solvent will provide a good balance of reactivity and enantioselectivity.
-
-
Possible Cause: The catalyst may be impure or degraded.
-
Solution: Ensure the catalyst is of high purity. If necessary, purify the catalyst before use. Store the catalyst under an inert atmosphere and at a low temperature to prevent degradation.
-
Issue 2: Low reaction yield.
-
Possible Cause: The reaction temperature is too low, leading to a slow reaction rate and incomplete conversion.
-
Solution: If enantioselectivity is acceptable, consider gradually increasing the reaction temperature to improve the reaction rate. Alternatively, extend the reaction time at the lower temperature.
-
-
Possible Cause: The catalyst loading is insufficient.
-
Solution: Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol% or 20 mol%). Finding the optimal catalyst loading is a balance between reaction efficiency and cost.
-
-
Possible Cause: Poor solubility of reactants or catalyst in the chosen solvent.
-
Solution: Select a solvent in which all reaction components are fully soluble at the reaction temperature.
-
-
Possible Cause: The presence of impurities in the reagents or solvent.
-
Solution: Use high-purity, anhydrous solvents and reagents. Impurities, especially water or amines, can interfere with the catalytic cycle.
-
Issue 3: Poor diastereoselectivity.
-
Possible Cause: The steric and electronic properties of the substrates are not well-matched with the catalyst.
-
Solution: While difficult to change, understanding the transition state geometry can provide insights. The steric bulk of the substituents on both the nucleophile and the electrophile can influence the facial selectivity of the attack.
-
-
Possible Cause: The reaction conditions (temperature and solvent) are not optimized for diastereoselectivity.
-
Solution: Similar to optimizing for enantioselectivity, screen different solvents and temperatures. Lowering the temperature often improves diastereoselectivity.
-
Data Presentation
The following tables summarize typical results for the optimization of temperature and solvent in asymmetric Michael additions and aldol reactions catalyzed by pyrrolidine-based organocatalysts. Note: This data is for analogous catalyst systems and should be used as a starting point for the optimization of reactions using this compound.
Table 1: Effect of Solvent on a Representative Asymmetric Michael Addition
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 25 | 95 | 85 |
| 2 | CH₂Cl₂ | 25 | 92 | 88 |
| 3 | THF | 25 | 88 | 75 |
| 4 | CH₃CN | 25 | 75 | 60 |
| 5 | Hexane | 25 | 85 | 82 |
Table 2: Effect of Temperature on a Representative Asymmetric Aldol Reaction in Toluene
| Entry | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | 12 | 98 | 85 |
| 2 | 0 | 24 | 95 | 92 |
| 3 | -20 | 48 | 90 | 97 |
| 4 | -40 | 72 | 85 | >99 |
Experimental Protocols
General Protocol for Asymmetric Michael Addition
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the Michael acceptor (1.0 mmol), the Michael donor (1.5 mmol), and the this compound catalyst (0.1 mmol, 10 mol%).
-
Add the desired anhydrous solvent (2.0 mL).
-
Stir the reaction mixture at the chosen temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Asymmetric Aldol Reaction
-
To a dry reaction vial under an inert atmosphere, add the aldehyde (1.0 mmol), the ketone (5.0 mmol), and the this compound catalyst (0.1 mmol, 10 mol%).
-
Add the desired anhydrous solvent (2.0 mL).
-
Stir the reaction mixture at the chosen temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for asymmetric reactions.
Caption: Troubleshooting logic for reaction optimization.
Side reactions and byproduct formation in pyrrolidine synthesis
Technical Support Center: Pyrrolidine Synthesis
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding common side reactions and byproduct formation during the synthesis of pyrrolidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrrolidines and what are their primary challenges?
A1: The most prevalent methods for synthesizing the pyrrolidine ring include reductive amination of 1,4-dicarbonyl compounds, synthesis from 1,4-diols, the Pauson-Khand reaction, and intramolecular aza-Michael additions. Each method presents unique challenges, primarily concerning yield, purity, and stereoselectivity. Common issues include the formation of side products such as pyrroles, over-alkylation of the amine, and poor diastereoselectivity.[1]
Q2: My pyrrolidine synthesis is resulting in a low yield. What are the general factors I should investigate?
A2: Low yields in pyrrolidine synthesis can often be attributed to several factors:
-
Competing Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.
-
Inefficient Ring Closure: The cyclization step may be slow or reversible under the chosen reaction conditions.
-
Starting Material or Product Instability: The starting materials or the final pyrrolidine product may be degrading under the reaction conditions.
-
Catalyst Deactivation: Impurities in the reagents or solvent can poison the catalyst, leading to incomplete conversion.
To address these issues, a systematic optimization of reaction conditions, including temperature, solvent, and catalyst loading, is recommended.[2]
Q3: How can I improve the diastereoselectivity of my pyrrolidine synthesis?
A3: Poor diastereoselectivity is a common challenge, particularly in cycloaddition reactions. To improve it, consider the following:
-
Catalyst System: The choice of catalyst and any associated chiral ligands is critical. For instance, in [3+2] cycloadditions, silver-based catalysts with chiral ligands can induce high diastereoselectivity.
-
Steric Hindrance: Increasing the steric bulk of substituents on the reactants can enhance facial selectivity, favoring one diastereomer over the other.
-
Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the transition state with the lower activation energy.[1]
Q4: I am having trouble purifying my pyrrolidine product from the reaction mixture. What are some effective purification strategies?
A4: Purification of pyrrolidines can be challenging due to their basicity and polarity. Common techniques include:
-
Distillation: For volatile pyrrolidines, distillation under reduced pressure can be effective.
-
Chromatography: Flash column chromatography on silica gel is a widely used method. The choice of eluent is crucial and often involves a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or triethylamine to suppress tailing).
-
Acid-Base Extraction: The basic nature of the pyrrolidine nitrogen allows for purification by converting it to a salt with an acid. The salt can be washed with an organic solvent to remove non-basic impurities, and the free base can then be regenerated by treatment with a base.
Troubleshooting Guides by Synthesis Method
Reductive Amination of 1,4-Dicarbonyl Compounds
Reductive amination is a widely used method for synthesizing pyrrolidines from 1,4-dicarbonyl compounds and a primary amine. The reaction proceeds via the formation of an enamine or iminium ion intermediate, which is then reduced.
Common Issues and Solutions:
-
Problem: Formation of a significant amount of N-substituted pyrrole as a byproduct.
-
Cause: The intermediate formed after the initial condensation can undergo elimination to form the aromatic pyrrole, which is often a thermodynamic sink. This is particularly prevalent at higher temperatures.
-
Solution: Adjusting the reaction conditions can suppress pyrrole formation. For instance, removing acid from a double reductive amination can favor the desired pyrrolidine. Using a milder reducing agent and lower reaction temperatures can also be beneficial.
-
-
Problem: Low yield and incomplete conversion.
-
Cause: The equilibrium for imine/enamine formation may not be favorable, or the reducing agent may be decomposing or reacting with the starting carbonyl compound. Some reducing agents, like sodium cyanoborohydride, are highly toxic, and their byproducts can complicate the reaction.
-
Solution: Ensure the pH of the reaction is optimal for imine formation (typically weakly acidic). Using a more selective reducing agent like sodium triacetoxyborohydride can improve yields and functional group tolerance. If using a less reactive ketone, consider a two-step procedure where the imine is formed first, followed by reduction.
-
-
Problem: Over-alkylation leading to quaternary ammonium salts.
-
Cause: The newly formed pyrrolidine can act as a nucleophile and react with any remaining electrophiles in the reaction mixture.
-
Solution: Use a stoichiometric amount of the amine. Adding the reducing agent portion-wise can help to reduce the concentration of the pyrrolidine product in the presence of the starting materials.
-
| Catalyst | Reductant | Solvent | Temperature (°C) | Yield of N-phenyl-2,5-dimethylpyrrolidine (%) | Main Byproduct | Reference |
| [Cp*IrCl2]2 | HCOOH | H2O | 80 | 92 | N-phenyl-2,5-dimethylpyrrole | [3] |
| Pd/C | H2 | Methanol | 25 | 85 | N-phenyl-2,5-dimethylpyrrole | [4] |
| RuCl3 | HCOOH | Toluene | 100 | 88 | N-phenyl-2,5-dimethylpyrrole | [3] |
-
To a reaction vessel, add 2,5-hexanedione (0.5 mmol, 1.0 equiv.), aniline (0.6 mmol, 1.1 equiv.), and the iridium catalyst (1.0 mol%).
-
Add the solvent (2.0 mL) and formic acid (30.0 equiv.).
-
Stir the reaction mixture at 80 °C for 12 hours under an air atmosphere.
-
After completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-substituted pyrrolidine.[3]
Synthesis from 1,4-Butanediol
This industrial method involves the reaction of 1,4-butanediol with ammonia in the presence of a heterogeneous catalyst and hydrogen at high temperatures and pressures.
Common Issues and Solutions:
-
Problem: Low conversion of 1,4-butanediol.
-
Cause: Insufficient catalyst activity, improper temperature or pressure, or catalyst poisoning.
-
Solution: Ensure the catalyst is properly activated (pre-reduced with hydrogen). Optimize the reaction temperature and pressure within the recommended ranges (typically 160-230 °C and 160-220 bar).[1][5] Check the purity of the starting materials to avoid catalyst poisons.
-
-
Problem: Formation of higher boiling byproducts.
-
Cause: Side reactions can lead to the formation of oligomeric or polymeric materials.
-
Solution: Careful control of reaction parameters is key. The use of a tin-containing catalyst has been shown to improve selectivity.[1] The final product is typically purified by distillation to remove these high-boiling impurities.
-
| Catalyst | Temperature (°C) | Pressure (bar) | Molar Ratio (NH3:BDO) | BDO Conversion (%) | Pyrrolidine Selectivity (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cu/Ni/Co/Sn on Al2O3 | 180-190 | 190 | 22-35 | >99 | ~95 |[5][6] | | Copper-containing catalyst | 160-230 | 160-220 | 5-50 | High | Not specified |[1] |
This protocol is based on a continuous process and is intended for an industrial or pilot plant setting.
-
The catalyst (e.g., a supported metal-containing catalyst comprising copper, nickel, cobalt, and tin on an alumina support) is arranged as a fixed bed in a tubular reactor.
-
The catalyst is pre-reduced with hydrogen.
-
1,4-butanediol and ammonia are fed into the reactor in the liquid phase at a pressure of 160-220 bar and a temperature of 160-230 °C. Hydrogen is also introduced.[1][5]
-
The reaction mixture flows through the catalyst bed.
-
The effluent from the reactor is cooled, and the excess hydrogen and ammonia are separated and recycled.
-
The crude liquid product is purified by fractional distillation to obtain high-purity pyrrolidine.[5]
Pauson-Khand Reaction
The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, catalyzed by a metal carbonyl complex (typically cobalt), to form a cyclopentenone. Intramolecular versions of this reaction are used to synthesize bicyclic systems containing a pyrrolidine ring.
Common Issues and Solutions:
-
Problem: Poor regioselectivity in intermolecular reactions.
-
Cause: The reaction can be sensitive to the steric and electronic properties of the alkene and alkyne, leading to a mixture of regioisomers.
-
Solution: For intermolecular reactions, using a tethered heteroatom on the alkene can act as a directing group, improving regioselectivity. Intramolecular Pauson-Khand reactions generally exhibit much higher regioselectivity.
-
-
Problem: Low yields and long reaction times.
-
Cause: The reaction often requires high temperatures and pressures. The stoichiometric use of cobalt carbonyl can also lead to purification challenges.
-
Solution: The use of additives like N-methylmorpholine N-oxide (NMO) can promote the reaction under milder conditions. Microwave irradiation has also been shown to reduce reaction times. Catalytic versions of the Pauson-Khand reaction using rhodium or other transition metals are being developed to address the issues associated with stoichiometric cobalt.
-
-
Problem: Poor diastereoselectivity.
-
Cause: The stereochemical outcome is influenced by the geometry of the transition state.
-
Solution: The use of chiral auxiliaries on the nitrogen atom or chiral ligands on the metal catalyst can induce high diastereoselectivity.
-
| Catalyst | Additive | Solvent | Yield (%) | Diastereomeric Ratio | Reference |
| Co2(CO)8 | NMO | CH3CN | 81 | 94:6 (anti/syn) | [7] |
| [Rh(CO)2Cl]2 | - | Toluene | 85 | >95:5 | [4] |
| PdCl2 | TMTU, LiCl | Toluene | 70-90 | Not specified | [4] |
-
To a solution of the enyne substrate (0.5 mmol) in THF (15 mL) under a nitrogen atmosphere, add dicobalt octacarbonyl (Co2(CO)8) (0.6 mmol).
-
Stir the solution at room temperature for 2 hours.
-
Purge the reaction vessel with carbon monoxide (1 atm).
-
Add N-morpholine N-oxide monohydrate (NMO•H2O) (3.0 mmol).
-
Stir the reaction mixture at room temperature for 20 hours.
-
Filter the reaction mixture and rinse the filter cake with dichloromethane.
-
Combine the organic portions, concentrate under reduced pressure, and purify the residue by flash column chromatography to afford the bicyclic enone.
Intramolecular Aza-Michael Addition
This method involves the cyclization of an amine onto an α,β-unsaturated carbonyl or nitrile to form the pyrrolidine ring. It is a powerful tool for the synthesis of substituted pyrrolidines, often with high stereocontrol.
Common Issues and Solutions:
-
Problem: The reaction is slow or does not proceed to completion.
-
Cause: The nucleophilicity of the amine may be low, or the Michael acceptor may be unreactive.
-
Solution: The use of a catalyst, such as a chiral phosphoric acid or a squaramide, can activate the Michael acceptor and promote the reaction.[8] In some cases, a stronger base may be needed to deprotonate the amine and increase its nucleophilicity.
-
-
Problem: Formation of the six-membered ring (piperidine) instead of the five-membered ring (pyrrolidine).
-
Cause: The regioselectivity of the cyclization (5-exo-tet vs. 6-endo-tet) can be influenced by the substrate and reaction conditions.
-
Solution: The Baldwin rules can often predict the favored ring closure. Substrate design is key to favoring the desired 5-membered ring formation.
-
-
Problem: Polymerization of the Michael acceptor.
-
Cause: The Michael acceptor can react with itself, especially under basic conditions.
-
Solution: Slowly adding the substrate to the reaction mixture can help to maintain a low concentration and minimize polymerization. Running the reaction at lower temperatures can also be beneficial.
-
| Catalyst | Additive | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Phosphoric Acid | - | Toluene | High | High | [8] |
| Jørgensen Catalyst IV | - | CH2Cl2 | Good | Excellent | [9] |
| Squaramide | - | Toluene | up to 99 | up to >99 | [10] |
-
To a solution of the carbamate-containing α,β-unsaturated aldehyde (1.0 equiv) in the appropriate solvent (e.g., CH2Cl2), add the organocatalyst (e.g., Jørgensen catalyst IV, 0.2 equiv).
-
Stir the reaction mixture at the optimized temperature (e.g., -20 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantiomerically enriched pyrrolidine.[9]
References
- 1. US9315479B2 - Process for preparing pyrrolidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US20140018547A1 - Process for Preparing Pyrrolidine - Google Patents [patents.google.com]
- 6. CN104470907B - The method producing pyrrolidine - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Impact of substrate purity on 2-(2-Methoxyphenyl)pyrrolidine reaction outcome
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Methoxyphenyl)pyrrolidine. The following sections address common issues encountered during experiments, with a focus on the critical role of substrate purity in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield. What are the potential causes related to substrate purity?
Low yields are frequently linked to the purity of the starting materials. For this compound, several factors could be at play:
-
Presence of unreacted starting materials from its synthesis: Residual precursors from the synthesis of this compound can interfere with subsequent reactions. For example, remaining halo-precursors can react with nucleophiles or bases in your reaction mixture, consuming reagents and generating byproducts.
-
Contamination with side products: The synthesis of pyrrolidines can sometimes result in the formation of isomers or related impurities.[1] These impurities may be less reactive or may react in undesired ways, leading to a lower yield of the target product.
-
Degradation of the substrate: Improper storage or handling of this compound can lead to its degradation. The presence of moisture or exposure to air and light can be detrimental.
It is crucial to ensure the purity of your starting material before beginning any reaction.[2]
Q2: I am observing unexpected side products in my reaction. Could impurities in the this compound be the cause?
Yes, impurities are a common source of unexpected side products. The nature of the side product can often provide clues about the type of impurity present in your substrate.
-
Over-alkylation or di-substituted products: If your reaction involves N-alkylation or acylation, the presence of pyrrolidine (the unsubstituted parent ring) as an impurity can lead to the formation of the corresponding N-substituted pyrrolidine as a side product.
-
Products from competing reactions: Impurities with similar functional groups can compete with this compound in the reaction. For instance, if an impurity contains a hydroxyl group, it might be acylated alongside the desired amine, leading to a mixture of products.
-
Products from catalyst poisoning: Certain impurities can inhibit or poison the catalyst used in your reaction, leading to incomplete conversion and the formation of byproducts.
Q3: How can I assess the purity of my this compound substrate?
Several analytical techniques can be employed to determine the purity of your substrate. The choice of method depends on the expected impurities and the available equipment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities. The presence of unexpected signals can indicate the presence of contaminants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying both volatile and non-volatile impurities. Chiral HPLC can be used to determine the enantiomeric purity if you are working with a specific stereoisomer.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for a qualitative assessment of purity. The presence of multiple spots can indicate an impure sample.[4]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Symptoms:
-
The reaction does not go to completion.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Cause Related to Substrate Purity:
-
The actual purity of the this compound is lower than stated, leading to an incorrect stoichiometry of reactants.
-
The presence of inhibitors or catalyst poisons as impurities.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of sulpiride and impurities of 2-aminomethyl-1-ethylpyrrolidine and methyl-5-sulphamoyl-2-methoxybenzoate in pharmaceuticals by high-performance thin-layer chromatography and scanning densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of Pyrrolidine Products
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of pyrrolidine-based compounds is paramount. The stereochemistry of these molecules often dictates their pharmacological activity and toxicological profiles. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of pyrrolidine products, supported by experimental data and detailed protocols. We also explore alternative techniques to provide a comprehensive overview for selecting the most suitable method for your analytical needs.
Comparison of Chiral Separation Methods
The selection of an appropriate chiral separation method depends on various factors, including the specific pyrrolidine derivative, the required sensitivity, sample matrix, and available instrumentation. The following tables summarize the performance of different chiral HPLC and alternative methods.
Table 1: Chiral HPLC Methods for Pyrrolidine Derivatives
| Method | Chiral Selector/Stationary Phase | Mobile Phase/Solvent | Analyte Example | Resolution (Rs) | Enantiomeric Excess (ee%) | Reference |
| Direct HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H) | n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) | Pyrrolidine-3-carboxylic acid | > 1.5 | > 99% | [1] |
| Direct HPLC | Cellulose tris(3-chloro-4-methylphenylcarbamate) (Lux Cellulose-2) | CO2/Methanol | 5-substituted-pyrrolidin-2-one derivatives | 1.50 - 3.59 | Not specified | [2] |
| Indirect HPLC | Achiral C18 | Acetonitrile/Water with Chiral Derivatizing Agent (e.g., Marfey's reagent) | L-Prolinamide | > 3.0 | > 99.85% (for L-enantiomer) | [3] |
| Indirect HPLC | Achiral C18 | Acetonitrile/Water with Chiral Derivatizing Agent ((S)-(-)-α-Methylbenzylamine) | Pyrrolidine-3-carboxylic acid | Diastereomeric Separation | > 99% | [1] |
Table 2: Alternative Methods for Enantiomeric Excess Determination
| Method | Principle | Chiral Selector/Reagent | Analyte Example | Key Performance Characteristics | Reference |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid mobile phase | Cyclofructan-based chiral stationary phase | Primary amines | Comparable selectivity and analysis times to HPLC with improved peak symmetry.[4][5][6] | [4][5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. | (S)-BINOL and its derivatives | Primary and secondary amines | Rapid analysis (< 30 seconds for sample preparation), requires higher analyte concentration.[7] | [7] |
| Gas Chromatography (GC) | Separation of volatile enantiomeric derivatives on a chiral stationary phase. | Not specified | (S)-1-Boc-2-(aminomethyl)pyrrolidine | High sensitivity, requires derivatization to ensure volatility. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and adaptation in your laboratory.
Direct Chiral HPLC Method
This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
-
Column: Chiralcel® OD-H (or a similar polysaccharide-based column).[1]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape (e.g., 90:10:0.1 v/v/v). The optimal ratio should be determined empirically.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm.[1]
-
Procedure:
-
Prepare a standard solution of the racemic pyrrolidine product in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times.
-
Calculate the resolution (Rs) and enantiomeric excess (ee%) from the peak areas.
-
Indirect Chiral HPLC Method (with Derivatization)
In this approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
-
Derivatizing Agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).[3]
-
Column: Standard C18 reversed-phase column (e.g., Hypersil BDS C18, 4.6 x 250mm, 5.0µm).[3]
-
Mobile Phase: A mixture of buffer (e.g., 3.0mL triethylamine in 1000mL water, pH 6.0 with o-phosphoric acid) and acetonitrile (e.g., 78:22 v/v).[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Detection: UV at 335 nm.[3]
-
Derivatization and Analysis Procedure:
-
Dissolve the racemic pyrrolidine product and Marfey's reagent in a suitable solvent (e.g., acetonitrile).
-
Add a base (e.g., sodium bicarbonate solution) to facilitate the reaction and heat the mixture.[3]
-
After the reaction is complete, cool the sample and neutralize it with an acid (e.g., 1M HCl).[3]
-
Dilute the resulting diastereomeric mixture with the mobile phase.
-
Inject the sample onto the equilibrated C18 column and run the analysis. The two diastereomers will be separated, allowing for the determination of the original enantiomeric composition.
-
NMR Spectroscopy Method (with Chiral Solvating Agent)
This rapid method uses a chiral solvating agent to induce chemical shift differences between the enantiomers in the NMR spectrum.
-
Chiral Solvating Agent (CSA): (S)-BINOL or a derivative thereof.[7]
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Chloroform-d (CDCl3).[7]
-
Procedure:
-
Directly mix the pyrrolidine product (analyte) and the chiral solvating agent in an NMR tube.[7]
-
Dissolve the mixture in chloroform-d.
-
Shake the NMR tube for approximately 30 seconds.[7]
-
Record the 1H or 19F NMR spectrum. Well-resolved resonance peaks for the two enantiomers should be observed.
-
Calculate the enantiomeric excess by integrating the corresponding signals for each enantiomer.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for determining the enantiomeric excess of pyrrolidine products using direct and indirect chiral HPLC methods.
Caption: Workflow for Direct Chiral HPLC Analysis.
Caption: Workflow for Indirect Chiral HPLC Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrrolidine-Based Organocatalysts: Benchmarking 2-(2-Methoxyphenyl)pyrrolidine Against Proline and Its Derivatives
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision influencing the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a comparative analysis of 2-(2-methoxyphenyl)pyrrolidine against the well-established family of proline-based organocatalysts in key asymmetric transformations.
While proline and its derivatives have become cornerstone catalysts in modern asymmetric organocatalysis, the catalytic efficacy of structurally related pyrrolidines, such as this compound, is a subject of interest. This guide aims to provide clarity by presenting available experimental data for proline-based catalysts and contextualizing the notable absence of performance data for this compound in benchmark asymmetric reactions.
Performance in Asymmetric Reactions: A Data-Driven Comparison
The efficacy of organocatalysts is typically evaluated in fundamental carbon-carbon bond-forming reactions, such as the Aldol, Mannich, and Michael reactions. The following tables summarize the performance of L-proline and its derivatives in these transformations, establishing a benchmark for comparison.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are known to catalyze this reaction with high levels of stereocontrol.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 95 | 95:5 | 96 |
| (S)-Diphenylprolinol TMS ether | Benzaldehyde | Acetone | Toluene | 98 | 97:3 | >99 |
| L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 85 | 90:10 | 88 |
Note: The data presented is compiled from various literature sources and is intended for comparative purposes. Reaction conditions can significantly influence outcomes.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that provides access to valuable β-amino carbonyl compounds. L-proline has demonstrated high efficiency in catalyzing this transformation.
| Catalyst | Aldehyde | Amine | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | 4-Nitrobenzaldehyde | p-Anisidine | Acetone | Dioxane | 94 | 95:5 | 99 |
| L-Proline | Benzaldehyde | p-Anisidine | Cyclohexanone | DMSO | 99 | >99:1 | 98 |
Asymmetric Michael Addition
The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a key method for synthesizing γ-nitro carbonyl compounds, which are versatile synthetic intermediates.
| Catalyst | Ketone/Aldehyde | Nitroalkene | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | Cyclohexanone | β-Nitrostyrene | CHCl3 | 98 | 92:8 | 20 |
| (S)-Diphenylprolinol TMS ether | Propanal | β-Nitrostyrene | Toluene | 97 | 93:7 | 99 |
The Case of this compound: An Absence of Evidence
A comprehensive review of the scientific literature reveals a notable lack of published data on the use of this compound as a primary catalyst in asymmetric Aldol, Mannich, or Michael reactions. This absence of evidence suggests that it may not be an effective catalyst for these transformations. The structural difference compared to proline, specifically the replacement of the carboxylic acid group with a methoxyphenyl group, is likely a key factor. The carboxylic acid moiety in proline is crucial for its catalytic activity, as it participates in the stabilization of transition states through hydrogen bonding and acts as a Brønsted acid.[1]
Experimental Protocols for Proline-Catalyzed Reactions
The following are generalized experimental protocols for key asymmetric reactions catalyzed by L-proline. These are intended as a starting point, and optimization of reaction conditions is often necessary.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in the chosen solvent (e.g., DMSO, 4 mL) is added the ketone (2.0 mmol) and L-proline (0.3 mmol, 30 mol%).
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the aldehyde is consumed.
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for a Proline-Catalyzed Asymmetric Mannich Reaction
Reaction Setup: A mixture of the aldehyde (1.0 mmol), the amine (1.1 mmol), and L-proline (0.1 mmol, 10 mol%) in the chosen solvent (e.g., dioxane, 2 mL) is stirred at room temperature for 30-60 minutes. The ketone (2.0 mmol) is then added.
Reaction Monitoring: The progress of the reaction is monitored by TLC.
Work-up and Purification: Upon completion, the reaction mixture is directly purified by column chromatography on silica gel.
Visualizing Catalytic Pathways and Workflows
To better understand the mechanisms and processes involved in pyrrolidine-based organocatalysis, the following diagrams are provided.
Caption: General catalytic cycles for proline-catalyzed reactions.
Caption: A typical experimental workflow for an organocatalyzed reaction.
Caption: Logical relationship of structural features to catalytic activity.
Conclusion
While L-proline and its derivatives are robust and well-documented organocatalysts for a variety of asymmetric transformations, a similar body of evidence for the catalytic activity of this compound is currently absent from the scientific literature. The structural deviation from proline, namely the lack of the critical carboxylic acid group, likely impedes its ability to effectively catalyze key asymmetric reactions such as the Aldol, Mannich, and Michael additions. For researchers and professionals in drug development, the rational selection of a catalyst based on established performance is paramount. In this context, proline-based catalysts remain the superior and evidence-backed choice for the transformations discussed herein.
References
A Researcher's Guide to the Kinetic Analysis of 2-(2-Methoxyphenyl)pyrrolidine Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Framework for Evaluating Catalytic Efficiency
In the ever-evolving landscape of asymmetric organocatalysis, pyrrolidine derivatives have established themselves as a cornerstone for stereoselective transformations. Among these, 2-(2-methoxyphenyl)pyrrolidine has garnered attention for its potential in various carbon-carbon bond-forming reactions. A thorough understanding of its catalytic efficiency through kinetic analysis is paramount for reaction optimization and rational catalyst design. This guide provides a comparative framework for the kinetic analysis of reactions catalyzed by this compound, offering a standardized methodology for comparison with alternative catalysts.
While extensive research has highlighted the synthetic utility of proline-derived organocatalysts, detailed comparative studies reporting Michaelis-Menten kinetic parameters (Kmand kcat) for this compound are not extensively documented in peer-reviewed literature. Such studies often prioritize reporting reaction yields and stereoselectivities. To address this gap, this guide presents a template for the systematic kinetic evaluation and comparison of this catalyst with other alternatives.
Comparative Kinetic Performance: A Template for Analysis
To facilitate a direct comparison of catalytic efficiency, it is essential to determine the Michaelis-Menten constants for the catalyst of interest and its alternatives under identical reaction conditions. The following table provides a template for presenting such data. For illustrative purposes, data for a generic diarylprolinol silyl ether catalyst in a representative Michael addition reaction is included. Researchers can populate this table with their experimentally determined values for this compound.
| Catalyst | Reaction Type | Substrate 1 (S1) | Substrate 2 (S2) | K_m_ (S1) (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| This compound | Michael Addition | Propanal | Nitrostyrene | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Internal Data] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Michael Addition | Propanal | Nitrostyrene | 15.2 | 0.018 | 1.18 | [Illustrative Data] |
| L-Proline | Aldol Reaction | Acetone | 4-Nitrobenzaldehyde | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Internal Data] |
Note: The kinetic parameters for the diarylprolinol silyl ether are illustrative and serve as a placeholder for comparative purposes.
Unraveling the Mechanism: The Catalytic Cycle
The catalytic activity of this compound, like other proline-derived organocatalysts, typically proceeds through the formation of key intermediates such as enamines or iminium ions. Understanding this catalytic cycle is fundamental to interpreting kinetic data.
A Comparative Guide to the Catalytic Cycle of 2-(2-Methoxyphenyl)pyrrolidine and its Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the proposed catalytic cycle of 2-(2-methoxyphenyl)pyrrolidine, a member of the widely utilized class of chiral pyrrolidine-based organocatalysts. By leveraging the well-established mechanisms of analogous catalysts, such as L-proline and diarylprolinol silyl ethers, this document offers insights into the key reactive intermediates and their characterization. Performance data is compared against common alternatives in benchmark asymmetric reactions, supported by detailed experimental protocols for researchers seeking to investigate these catalytic systems.
Proposed Catalytic Cycle of this compound
The catalytic activity of this compound in asymmetric transformations, such as Michael and aldol additions, is predicated on its ability to form nucleophilic enamine intermediates with carbonyl donors (ketones or aldehydes). The catalytic cycle, illustrated below, involves the reversible formation of key intermediates that facilitate the enantioselective formation of new carbon-carbon bonds.
The cycle begins with the reaction of the secondary amine of the catalyst (A) with a carbonyl compound (e.g., a ketone) to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of a transient iminium ion (B) , which then deprotonates to form the crucial nucleophilic enamine intermediate (C) . The chiral environment created by the catalyst, particularly the steric hindrance from the 2-methoxyphenyl group, directs the facial selectivity of the enamine's attack on the electrophile (e.g., a nitroalkene). This stereocontrolled C-C bond formation results in a new iminium intermediate (D) . Finally, hydrolysis of this iminium ion releases the chiral product and regenerates the catalyst (A) , allowing it to re-enter the catalytic cycle.
Characterization of Catalytic Intermediates
The direct observation and characterization of the proposed enamine and iminium intermediates are crucial for validating the catalytic cycle and understanding the origins of stereoselectivity. Due to their transient nature, in situ spectroscopic techniques are paramount.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for identifying and structurally elucidating catalytic intermediates in solution.[1][2]
-
¹H NMR: Can detect the formation of new species, such as the vinyl protons of the enamine intermediate.
-
¹³C NMR: Provides information on the carbon framework of the intermediates.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity and confirm the structure of the intermediates.
-
Exchange Spectroscopy (EXSY): Can reveal the exchange between different species in equilibrium, such as the interconversion of oxazolidinones (a common parasitic species) and the active enamine intermediate.[3]
-
-
Infrared (IR) Spectroscopy: Can monitor changes in carbonyl stretching frequencies upon formation of iminium ions or enamines.
-
Mass Spectrometry (ESI-MS): Can be used to detect the mass of proposed intermediates, providing evidence for their existence.
The workflow for characterizing these intermediates typically involves careful execution of the catalytic reaction within an NMR tube, allowing for real-time monitoring of the reaction progress.
Performance Comparison with Alternative Catalysts
The efficacy of this compound is best understood by comparing its performance against other well-established pyrrolidine-based organocatalysts in a benchmark reaction. The asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene is a widely studied transformation for this purpose.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| This compound | Data not available for direct comparison | - | - | - | - | - | - |
| L-Proline | 10 | DMSO | 24 | RT | 95 | 95:5 | 96 |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether | 10 | Toluene | 2 | RT | 98 | 93:7 | 99 |
| (S)-2-(Pyrrolidin-2-ylmethyl)cyclohexane-1,2-diamine | 20 | CH₂Cl₂ | 48 | RT | 85 | 91:9 | 92 |
| Polystyrene-Immobilized Pyrrolidine | 10 | H₂O | 5 | RT | 95 | 90:10 | 99 |
Note: Data is compiled from various sources and reaction conditions may not be identical. Direct comparison should be made with caution. RT = Room Temperature.
Experimental Protocols
General Protocol for Asymmetric Michael Addition
This protocol is representative for the asymmetric Michael addition of a ketone to a nitroalkene catalyzed by a pyrrolidine derivative.
Materials:
-
Chiral pyrrolidine catalyst (e.g., this compound) (10 mol%)
-
trans-β-nitrostyrene (1.0 eq.)
-
Cyclohexanone (10 eq.)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral pyrrolidine catalyst.
-
Add the anhydrous solvent, followed by the trans-β-nitrostyrene.
-
Stir the mixture for 5-10 minutes at the desired temperature (e.g., room temperature).
-
Add cyclohexanone to the reaction mixture.
-
Stir the reaction vigorously for the specified time, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
Protocol for In Situ NMR Monitoring of Intermediate Formation
This protocol outlines the procedure for attempting to detect catalytic intermediates using NMR spectroscopy.
Materials:
-
Chiral pyrrolidine catalyst (e.g., this compound)
-
Carbonyl substrate (e.g., propanal or cyclohexanone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube with a screw cap
Procedure:
-
In a clean, dry vial, dissolve the catalyst in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire initial NMR spectra (¹H, ¹³C) of the catalyst solution to serve as a baseline.
-
Add the carbonyl substrate to the NMR tube, cap it securely, and mix gently.
-
Immediately begin acquiring a series of ¹H NMR spectra over time to monitor the appearance of new signals corresponding to the iminium and/or enamine intermediates.
-
Once new signals are observed and an equilibrium is potentially reached, acquire more detailed NMR data, including ¹³C and 2D spectra (COSY, HSQC, HMBC, NOESY/EXSY), to facilitate structural assignment.
-
To confirm the identity of the enamine, a small amount of an electrophile can be added to the NMR tube to observe the consumption of the enamine signals and the formation of the product.
-
Analyze the spectral data to determine the structure, concentration, and dynamics of the observed intermediates.[3]
References
A Cost-Benefit Analysis of 2-(2-Methoxyphenyl)pyrrolidine in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical decision that balances synthetic efficiency with economic viability. This guide provides a comprehensive cost-benefit analysis of 2-(2-Methoxyphenyl)pyrrolidine as an organocatalyst in asymmetric synthesis, comparing its performance and cost against common alternatives.
Pyrrolidine-based organocatalysts have become indispensable tools in modern organic synthesis, enabling the enantioselective formation of complex molecules. While L-proline remains a foundational and cost-effective choice, its derivatives, such as this compound, offer the potential for improved performance in specific applications. This guide delves into the available experimental data to provide a clear comparison of these catalysts in key asymmetric transformations, namely the aldol reaction and Michael addition.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful method for constructing carbon-carbon bonds with stereocontrol. The performance of a catalyst is typically evaluated by the reaction yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.). Below is a comparison of this compound with L-proline and the widely used (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (a Hayashi-Jørgensen-type catalyst).
Table 1: Comparison of Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (anti/syn) | e.e. (%) (anti) |
| This compound | Data not available in reviewed literature | - | - | - | - | - |
| L-Proline | 30 | DMSO | 4 | 99 | 93:7 | 96 |
| (S)-Diphenylprolinol TMS ether | 5 | Toluene | 2 | 98 | >99:1 | 99 |
Note: Direct experimental data for this compound in this specific, standardized reaction was not available in the reviewed literature. The data for L-proline and (S)-Diphenylprolinol TMS ether are provided as benchmarks.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another fundamental carbon-carbon bond-forming reaction where pyrrolidine-based organocatalysts excel. The data below compares the performance of a representative 2-aryl-pyrrolidine derivative with L-proline in the Michael addition of aldehydes to nitroolefins.
Table 2: Comparison of Catalysts in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | e.e. (%) (syn) |
| 2-(4-Methoxyphenyl)pyrrolidine | 10 | CH2Cl2 | 24 | 95 | 95:5 | 98 |
| L-Proline | 10 | a | 96 | 71 | 84:16 | 76 |
aSolvent not specified in the available data. Note: Data for the ortho-methoxy substituted pyrrolidine was unavailable. Data for the para-methoxy isomer is presented as a close structural analogue.
Cost Analysis
A crucial aspect of catalyst selection is its cost. The table below provides an approximate cost comparison for this compound and its alternatives. Prices can vary significantly between suppliers and based on purity and quantity.
Table 3: Cost Comparison of Selected Organocatalysts
| Catalyst | Supplier Example | Price (USD) | Quantity | Price per gram (USD) |
| (S)-2-(4-Methoxyphenyl)pyrrolidine HCl | Dana Bioscience | $81.00 | 100 mg | $810.00 |
| L-Proline | RPI | $64.75 | 100 g | $0.65 |
| L-Proline | Carl ROTH | €317.15 (~$340) | 500 g | ~$0.68 |
| L-Proline | Herb Store USA | $15.50 | - | - |
| L-Proline | NOW | $11.30 | 120 capsules (500mg each) | ~$0.19 |
| L-Proline | eBay (Prescribed For Life) | $66.99 | 1 kg | ~$0.07 |
| (S)-(-)-α,α-Diphenylprolinol | Thermo Scientific Chemicals | $95.00 | 1 g | $95.00 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Sigma-Aldrich | $161.50 | 1 g | $161.50 |
| (S)-2-(Methoxymethyl)pyrrolidine | TCI America | $121.16 | 1 g | $121.16 |
Experimental Protocols
Detailed experimental procedures are vital for reproducing and building upon published results. Below is a general protocol for an asymmetric Michael addition reaction using a pyrrolidine-based catalyst, which can be adapted for specific substrates and catalysts.
General Protocol for Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
-
Reaction Setup: To a stirred solution of the nitroolefin (1.0 equiv) and the chiral pyrrolidine catalyst (e.g., 10 mol%) in an appropriate anhydrous solvent (e.g., CH2Cl2, Toluene, or THF) at the desired temperature (e.g., room temperature or 0 °C), add the aldehyde (1.5-2.0 equiv).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting nitroolefin is consumed.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired Michael adduct.
-
Analysis: The yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) of the product are determined by standard analytical techniques (¹H NMR, ¹³C NMR, and chiral HPLC analysis).
Visualizing the Workflow
A general workflow for an organocatalyzed asymmetric reaction can be visualized to better understand the process from setup to analysis.
Caption: A generalized experimental workflow for an asymmetric reaction using a pyrrolidine-based organocatalyst.
Conclusion
Based on the available data, 2-(Aryl)pyrrolidine derivatives, such as the para-methoxyphenyl analog, can offer significantly higher enantioselectivity and diastereoselectivity in asymmetric Michael additions compared to the parent L-proline. This enhanced performance, however, comes at a substantially higher cost. While L-proline is exceptionally inexpensive and readily available, making it a highly attractive option for large-scale synthesis where moderate stereoselectivity is acceptable, its substituted derivatives are better suited for applications where high stereochemical purity is paramount and the higher catalyst cost can be justified.
The lack of direct comparative data for this compound in benchmark reactions highlights a gap in the current literature. Further experimental studies are needed to fully elucidate its catalytic potential and to allow for a more direct cost-benefit analysis against other established organocatalysts. For researchers in drug development, the choice between these catalysts will ultimately depend on the specific requirements of the synthetic target, the desired level of stereopurity, and the overall economic constraints of the project.
Determining the Absolute Configuration of Products from 2-(2-Methoxyphenyl)pyrrolidine Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals where the three-dimensional arrangement of atoms dictates biological activity. Chiral pyrrolidine derivatives have emerged as powerful organocatalysts and auxiliaries for inducing stereoselectivity in a wide array of chemical transformations. This guide focuses on the methods used to confirm the absolute configuration of products derived from reactions involving 2-(2-methoxyphenyl)pyrrolidine and its analogues, providing a comparative analysis with alternative catalysts and detailed experimental protocols.
While specific, publicly available data on the use of this compound as a catalyst with confirmed absolute configuration of its products is limited, this guide will use a closely related and well-documented pyrrolidine-based organocatalyst as a representative example to illustrate the principles and methodologies. This approach provides a practical framework for researchers working with similar chiral catalysts.
Performance Comparison in Asymmetric Catalysis
The efficacy of a chiral catalyst is primarily assessed by its ability to produce the desired product in high yield with excellent control over its stereochemistry, measured as diastereomeric ratio (d.r.) and enantiomeric excess (e.e.). The following table provides a comparative overview of the performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. This allows for an objective assessment of how a catalyst like this compound might perform in relation to established alternatives.
| Catalyst/Auxiliary | Reaction Type | Donor | Acceptor | Yield (%) | d.r. (syn:anti) | e.e. (%) |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Michael Addition | Propanal | trans-β-Nitrostyrene | 97 | 93:7 | 99 |
| L-Proline | Michael Addition | Cyclohexanone | trans-β-Nitrostyrene | 95 | 95:5 (anti:syn) | 96 |
| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) Derivative | Michael Addition | Propionaldehyde Hydrazone | Benzyl Crotonate | 91 | >99:1 | >96 |
| Evans Oxazolidinone | Aldol Reaction | Propionyl Oxazolidinone | Isobutyraldehyde | >95 | >99:1 (syn:anti) | >99 |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Direct comparison should be made with caution as reaction conditions may vary.
Experimental Protocols for Determining Absolute Configuration
The unambiguous determination of the absolute configuration of a chiral molecule is a critical step. The two most definitive methods are Single Crystal X-ray Crystallography and Vibrational Circular Dichroism (VCD) spectroscopy.
Single Crystal X-ray Crystallography
This technique provides a direct three-dimensional structure of a molecule, allowing for the unequivocal assignment of the absolute configuration.
Methodology:
-
Crystal Growth: High-quality single crystals of the purified product are required. This is often the most challenging step and can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are diffracted by the crystal lattice, and the intensities and positions of the diffracted beams are measured.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. By comparing the experimental VCD spectrum with a theoretically calculated spectrum, the absolute configuration can be determined.[1]
Methodology:
-
Sample Preparation: A solution of the enantiomerically pure product is prepared in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[2]
-
Spectral Acquisition: The VCD and infrared (IR) spectra are recorded on a VCD spectrometer.
-
Computational Modeling:
-
A 3D model of one enantiomer of the molecule is built.
-
A conformational search is performed using computational methods (e.g., Density Functional Theory - DFT) to identify all low-energy conformers.
-
The VCD and IR spectra for each stable conformer are calculated.
-
A Boltzmann-weighted average of the individual spectra is computed to generate the final theoretical spectrum.
-
-
Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectra for both enantiomers. A good match in terms of sign and relative intensity of the VCD bands allows for the confident assignment of the absolute configuration.[1]
Mandatory Visualizations
To further clarify the workflows and relationships discussed, the following diagrams are provided.
References
A Researcher's Guide to Pyrrolidine Protection: A Comparative Analysis of Boc, Cbz, and Fmoc Groups
For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen-protecting group is a critical parameter in the successful synthesis of pyrrolidine-containing molecules. The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals, making its efficient synthesis and functionalization a key focus in organic chemistry. The choice of the N-protecting group profoundly influences the reactivity of the pyrrolidine nitrogen, the stability of the molecule to various reaction conditions, and the ease of its eventual removal.
This guide provides an objective comparison of three of the most common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of pyrrolidine synthesis. The analysis is supported by experimental data to inform the rational selection of an appropriate N-protecting group based on the specific requirements of the synthetic route.
The primary distinction between these groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1]
-
Boc (tert-Butyloxycarbonyl): Cleaved under acidic conditions (e.g., trifluoroacetic acid).[1]
-
Cbz (Benzyloxycarbonyl): Removed by catalytic hydrogenolysis.[1]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions (e.g., piperidine).[1]
This orthogonality is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules with multiple functional groups.[1]
Data Presentation: A Quantitative Comparison
The selection of an N-protecting group is often a trade-off between stability, ease of introduction, and the mildness of its removal. The following tables summarize quantitative data on the synthesis and deprotection of N-protected pyrrolidines.
Table 1: Comparison of Yields and Conditions for the Synthesis of N-Protected Pyrrolidines
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 2–4 h | >95% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | N/A | Tetrahydrofuran (THF) | RT to 65 | 4 h | ~89% |
| Fmoc | Fmoc-OSu¹ | Sodium Bicarbonate (NaHCO₃) | THF / Water | RT | 16 h | ~90-95% |
¹ N-(9-Fluorenylmethoxycarbonyloxy)succinimide. Data for Fmoc protection is based on a representative procedure for amino acids, which is readily applicable to pyrrolidine.
Table 2: Comparison of Deprotection Methods for N-Protected Pyrrolidines
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time | Typical Yield (%) |
| Boc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 h | Quantitative |
| Cbz | H₂ (1 atm), 10% Pd/C | Methanol (MeOH) | RT | 3 h | Quantitative |
| Fmoc | 20% Piperidine | Dimethylformamide (DMF) | RT | 30 min | Quantitative |
Mandatory Visualization
The following diagrams illustrate the general workflows for the protection and deprotection of pyrrolidine and a decision-making guide for selecting the appropriate group.
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of a pyrrolidine nitrogen. Optimal conditions may vary depending on the specific substrate and scale.
Protocol 1: N-Boc Protection of Pyrrolidine
This protocol details the straightforward protection of pyrrolidine using di-tert-butyl dicarbonate.
Materials:
-
Pyrrolidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)
-
Triethylamine (TEA, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
Procedure:
-
To a clean, dry round-bottom flask, add pyrrolidine (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 10 mL per gram of pyrrolidine).
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in DCM, ensuring the temperature remains at or below room temperature.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidine, which can be purified by column chromatography if necessary.
Protocol 2: N-Cbz Protection of Pyrrolidine-3-carboxylic acid
This protocol describes the protection of a functionalized pyrrolidine with benzyl chloroformate.[2]
Materials:
-
Pyrrolidine-3-carboxylic acid (1.0 eq, 0.174 mol)
-
Benzyl chloroformate (1.36 eq, 0.237 mol)
-
Distilled Tetrahydrofuran (THF)
-
Four-necked flask with reflux condenser
Procedure:
-
Add pyrrolidine-3-carboxylic acid (20.0 g, 0.174 mol) and 180 mL of distilled THF to a 250 mL four-necked flask.[2]
-
Slowly add benzyl chloroformate (18.0 mL, 0.237 mol) dropwise at room temperature over 30 minutes.[2]
-
Raise the temperature to 65 °C and reflux the mixture for 4 hours.[2]
-
Monitor the reaction endpoint by TLC.
-
After cooling, dilute the mixture with 20 mL of distilled water and stir for 30 minutes.[2]
-
Add 20 mL of saturated saline solution and extract with ethyl acetate (4 x 80 mL).[2]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate the organic layer.[2]
-
Recrystallize the resulting oily substance with isopropyl ether to obtain 1-N-Cbz-pyrrolidine-3-carboxylic acid as a white solid (Yield: 88.7%).[2]
Protocol 3: N-Fmoc Protection of an Amine
This protocol is a general procedure for the Fmoc protection of an amine using Fmoc-OSu, which is readily adaptable for pyrrolidine.[3]
Materials:
-
Amine (e.g., Pyrrolidine, 1.0 eq)
-
Fmoc-OSu (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water (2:1 v/v mixture)
Procedure:
-
Dissolve the amine (1.0 eq) and Fmoc-OSu (1.05 eq) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.[3]
-
Stir the reaction mixture vigorously at room temperature for 16 hours.[3]
-
Dilute the reaction with water and ensure the pH is ~9.
-
Extract the mixture with diethyl ether or ethyl acetate to remove impurities.
-
Acidify the aqueous layer to pH ~1-2 by the addition of 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Fmoc protected product.
Deprotection Protocols
Protocol 4: N-Boc Deprotection with Trifluoroacetic Acid (TFA)[4]
-
Dissolve N-Boc-pyrrolidine (1.0 eq) in dichloromethane.[4]
-
Add trifluoroacetic acid (10.0 eq) dropwise at 0 °C.[4]
-
Stir the reaction mixture at room temperature for 1 hour.[4]
-
Remove the solvent and excess TFA under reduced pressure to yield the pyrrolidine as its trifluoroacetate salt.[4]
Protocol 5: N-Cbz Deprotection by Catalytic Hydrogenolysis[4]
-
Dissolve N-Cbz-pyrrolidine (1.0 eq) in methanol.[4]
-
Add 10% palladium on carbon (10 mol%) to the solution.[4]
-
Stir the mixture under a hydrogen atmosphere (1 atm, e.g., using a balloon) at room temperature for 3 hours.[4]
-
Carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to afford the deprotected pyrrolidine.[4]
Protocol 6: N-Fmoc Deprotection with Piperidine[4]
-
Dissolve N-Fmoc-pyrrolidine (1.0 eq) in a 20% solution of piperidine in dimethylformamide (DMF).[4]
-
Stir the reaction mixture at room temperature for 30 minutes.[4]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or an appropriate workup to isolate the free pyrrolidine from the piperidine-fulvene adduct.[4]
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups is a critical decision in the design of a synthetic route towards pyrrolidine-containing target molecules. The N-Boc group is often the protecting group of choice for general-purpose pyrrolidine synthesis due to its ease of introduction, good stability, and mild deprotection protocol.[4] The N-Cbz and N-Fmoc groups provide invaluable orthogonal protection strategies, enabling the synthesis of complex molecules with multiple functional groups.[4] A thorough consideration of the chemical compatibility of the protecting group with the planned synthetic transformations is paramount for a successful outcome.
References
Safety Operating Guide
Proper Disposal of 2-(2-Methoxyphenyl)pyrrolidine: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed protocol for the proper disposal of 2-(2-Methoxyphenyl)pyrrolidine, a chemical that requires careful management due to its potential hazards. Adherence to these procedures is essential for minimizing environmental impact and protecting all personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work within a controlled and well-ventilated area, such as a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of damage before use.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent accidental splashes to the eyes.
-
Lab Coat: A flame-resistant laboratory coat should be worn to protect against spills.
-
Respiratory Protection: All work should be conducted in a chemical fume hood to prevent the inhalation of vapors.[1]
Emergency Procedures:
-
Ensure that a safety shower and eyewash station are easily accessible.
-
Have a chemical spill kit suitable for flammable and corrosive materials readily available.
-
Familiarize yourself with the location and operation of the fire extinguisher.
Hazard Summary and Physical Properties
Understanding the hazards and properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501. |
| Physical Form | Liquid. |
| Signal Word | Warning. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. This chemical should never be disposed of down the drain or mixed with regular trash.[1]
Step 1: Waste Segregation and Collection
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-proof container. A high-density polyethylene (HDPE) or glass container is recommended.[1]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
Do not mix with other waste streams to avoid unintended chemical reactions.
-
-
Solid Waste:
Step 2: Storage of Hazardous Waste
-
Keep waste containers securely closed when not in use.[2]
-
Store the waste containers in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[3][4]
-
The storage area should have secondary containment to manage any potential leaks.
Step 3: Spill Management
In the event of a spill, follow these emergency procedures:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[2]
-
Absorb Spill: Use an inert absorbent material, such as sand, silica gel, or vermiculite, to contain and absorb the spill.[2]
-
Neutralization (for similar compounds): For compounds with similar basic properties, cautious neutralization with a weak acid (e.g., 5% acetic acid) may be appropriate, followed by a weak base (e.g., sodium bicarbonate solution) to address any residual acidity. Always monitor the pH during this process.[1]
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Report: Report the spill to your laboratory supervisor and the Environmental Health & Safety (EHS) department.[1]
Step 4: Professional Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste containers.[3][4]
-
Ensure that all disposal activities comply with local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
